XL388-C2-NH2
Description
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Properties
Molecular Formula |
C24H25FN4O4S |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[4-(2-aminoethylsulfonyl)-3-fluoro-2-methylphenyl]-[7-(6-amino-3-pyridinyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone |
InChI |
InChI=1S/C24H25FN4O4S/c1-15-19(4-6-21(23(15)25)34(31,32)11-8-26)24(30)29-9-10-33-20-5-2-16(12-18(20)14-29)17-3-7-22(27)28-13-17/h2-7,12-13H,8-11,14,26H2,1H3,(H2,27,28) |
InChI Key |
QIXGYIWSGSFKFA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to XL388: A Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388 is a potent, orally bioavailable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a second-generation mTOR inhibitor, XL388 distinguishes itself by dually targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5] This simultaneous inhibition overcomes some of the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling pathways.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to XL388, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties of XL388
The core structure of XL388 is a benzoxazepine scaffold. Its systematic name is [7-(6-amino-3-pyridinyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl][3-fluoro-2-methyl-4-(methylsulfonyl)phenyl]-methanone.
| Property | Value |
| Molecular Formula | C23H22FN3O4S |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 1251156-08-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (5 mg/ml, warmed) |
Mechanism of Action and Signaling Pathway
XL388 functions as an ATP-competitive inhibitor of the mTOR kinase domain.[1][2][3] By binding to the ATP-binding site of mTOR, it prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
The key consequences of XL388's inhibitory action include:
-
Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The result is a suppression of protein synthesis and cell growth.
-
Inhibition of mTORC2: This prevents the phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation. Inhibition of Akt, a central node in cell survival signaling, promotes apoptosis.
Below is a diagram illustrating the mechanism of action of XL388 within the mTOR signaling pathway.
References
An In-depth Technical Guide on the Mechanism of Action of XL388-C2-NH2 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role of XL388-C2-NH2 as a potent warhead for targeting the mechanistic target of rapamycin (mTOR). While XL388 is a known potent, ATP-competitive inhibitor of both mTORC1 and mTORC2, its incorporation into a PROTAC redirects its function from simple inhibition to inducing the complete degradation of the mTOR protein. This guide will provide a comprehensive overview of the underlying principles, experimental validation, and future outlook for XL388-based PROTACs.
Core Principle: From Inhibition to Degradation
A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a flexible linker that connects the two. In the context of an XL388-based PROTAC, this compound serves as the warhead that specifically targets the mTOR kinase. The other end of the PROTAC will be functionalized with a ligand that binds to an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the mTOR protein into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of mTOR, leading to its polyubiquitination. The polyubiquitinated mTOR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. XL388 targets mTOR, a central node in this pathway. The degradation of mTOR by an XL388-based PROTAC is expected to lead to a more profound and sustained inhibition of this pathway compared to traditional inhibitors.
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, which would be applicable to an XL388-based PROTAC targeting mTOR.
Quantitative Analysis of mTOR Degradation
The efficacy of an mTOR-targeting PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for a dual PI3K/mTOR-targeting PROTAC, GP262, which serves as a relevant example for what would be expected from an XL388-based PROTAC.[1]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | mTOR | 45.4 | 74.9 |
| MDA-MB-231 | p110α (PI3K) | 227.4 | 71.3 |
| MDA-MB-231 | p110γ (PI3K) | 42.23 | 88.6 |
| THP-1 | p110γ (PI3K) | 88.4 | >70 |
Experimental Protocols
Synthesis of an mTOR-targeting PROTAC (General Procedure)
The synthesis of an XL388-based PROTAC would involve coupling this compound (the warhead) to a linker, which is then attached to an E3 ligase ligand (e.g., pomalidomide for CRBN). A general synthetic scheme is outlined below, based on similar mTOR PROTAC syntheses.[2]
Amide Coupling (General Protocol): To a solution of the amine-containing starting material (e.g., this compound or pomalidomide derivative) in a suitable solvent like DMF, are added the carboxylic acid-containing linker or intermediate, a coupling agent (e.g., HATU or HOBt/EDC), and a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS. The product is then isolated and purified by standard chromatographic techniques.
Western Blotting for mTOR Degradation
This is a fundamental assay to confirm the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the XL388-PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours). To confirm that degradation is proteasome-dependent, a separate group of cells can be pre-treated with a proteasome inhibitor like MG-132 for 1-2 hours before adding the PROTAC.[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, and downstream effectors like p-S6K and p-4E-BP1, as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
Quantification: Densitometry is used to quantify the band intensities, and the level of mTOR is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), and the recombinant mTOR protein (or a fragment thereof).
-
Initiation: Add the XL388-PROTAC or DMSO control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an anti-mTOR antibody to detect higher molecular weight bands corresponding to ubiquitinated mTOR.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Line Engineering: Create a cell line that expresses either the POI (mTOR) or the E3 ligase fused to a NanoLuc® luciferase, and the other binding partner fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag® fusion protein with a fluorescent ligand.
-
PROTAC Treatment: Add the XL388-PROTAC at various concentrations.
-
Detection: Add the NanoLuc® substrate. If the PROTAC brings the NanoLuc® and HaloTag® fusion proteins into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur, which can be measured with a plate reader. The BRET signal is proportional to the amount of ternary complex formed.[1]
Conclusion and Future Perspectives
The use of this compound as a warhead in a PROTAC represents a promising strategy for the targeted degradation of mTOR. This approach offers the potential for a more potent and durable inhibition of the PI3K/AKT/mTOR pathway compared to traditional small molecule inhibitors. The catalytic nature of PROTACs may also allow for lower dosing and reduced off-target effects. Future research will likely focus on optimizing the linker and E3 ligase ligand to enhance the degradation efficiency and selectivity of XL388-based PROTACs. Furthermore, exploring their efficacy in various cancer models and understanding potential resistance mechanisms will be crucial for their clinical translation. The in-depth understanding of the mechanism of action, supported by robust experimental validation as outlined in this guide, is paramount for the successful development of this next generation of targeted therapies.
References
The Role of the C2 Linker in PROTAC Design: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[1][5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1]
While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's biological activity, influencing everything from ternary complex stability to pharmacokinetic properties.[3][4][6] This guide provides an in-depth examination of the role of the C2 alkyl linker—a short, two-carbon chain—in PROTAC design, focusing on its impact on efficacy, selectivity, and drug-like characteristics.
The C2 Linker: A Focus on Short Alkyl Chains
The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[3] The C2 linker is a simple, two-carbon alkyl chain, representing one of the shortest linkers used in PROTAC development. Its fundamental characteristics significantly influence the overall properties of the molecule.
-
Physicochemical Properties: As a short hydrocarbon chain, the C2 linker is non-polar and hydrophobic. This lipophilicity can be advantageous for cell membrane permeability.[] Compared to longer, more flexible chains, the C2 linker offers greater rigidity, which can reduce the entropic penalty associated with ternary complex formation but also increases the risk of steric hindrance.[1][3]
-
Synthetic Accessibility: Alkyl linkers are synthetically straightforward to incorporate, making them attractive in the early stages of PROTAC development for rapidly exploring structure-activity relationships (SAR).[2]
-
Context in Design: While potent PROTACs with linkers as short as three atoms have been reported, the optimization of linker length is an empirical process that must be determined for each specific POI and E3 ligase pair.[3][6] The C2 linker represents a starting point for investigating the minimal distance required to bridge the two target proteins without inducing steric clashes.
Impact on Ternary Complex Formation and Stability
The primary function of the linker is to enable the formation of a stable and productive ternary complex. The length and rigidity of the C2 linker play a critical role in this process.
-
Steric Constraints: If the distance between the ligand binding sites on the POI and E3 ligase is too great, a C2 linker will be too short to bridge them, resulting in steric clashes that prevent the formation of a ternary complex.[6] This is a primary consideration and a potential reason for the inactivity of PROTACs with very short linkers.
-
Productive Orientation: For a successful degradation event, the linker must orient the two proteins in a way that positions a lysine residue on the POI surface accessible to the E3 ligase's ubiquitination machinery. The rigidity of a C2 linker can, in some cases, pre-organize the PROTAC into a favorable conformation for binding, but it also limits the possible orientations the complex can adopt.[1]
-
Cooperativity: Cooperativity describes the change in binding affinity of the PROTAC for one protein upon binding to the other. A well-designed linker facilitates favorable protein-protein interactions between the POI and E3 ligase, leading to positive cooperativity (α > 1) and a more stable ternary complex.[1][8] An improperly sized linker, such as a C2 linker that is too short, can lead to unfavorable interactions and negative cooperativity (α < 1).
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutics designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of PROTAC technology, including its core mechanism, key components, quantitative efficacy data, detailed experimental protocols, and the impact on critical signaling pathways.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest (POI).[1] Unlike conventional small-molecule inhibitors that block a protein's function, PROTACs physically remove the protein from the cellular environment.[2][3] This is achieved by harnessing the cell's own ubiquitin-proteasome system (UPS), the primary mechanism for regulated protein degradation in eukaryotic cells.[4][5]
A PROTAC molecule is comprised of three essential components:
-
A "warhead" ligand that specifically binds to the target protein (POI).[6]
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS.[7]
-
A chemical linker that covalently connects the warhead and the E3 ligase ligand.[8]
The mechanism of action is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[4][8]
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[9][10]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, initiating a new degradation cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[2][9]
This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable," overcoming resistance mechanisms, and achieving sustained pharmacological effects at lower doses.[2][10][11][12]
Quantitative Data on PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of degradation achieved.[13][14][15] Below are comparative data for several well-characterized PROTACs against various therapeutic targets.
Table 1: BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| PROTAC 1 (dBET1) | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | >98% |
| ARV-825 | CRBN | 22RV1 (Prostate Cancer) | 0.57 nM | Not Reported |
| PROTAC 8 | CRBN | AR-positive Prostate Cancer | Sub-nanomolar | >99%[16] |
| MZ1 | VHL | H661 (Lung Cancer) | 8 nM | Complete at 100 nM[17] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported[17] |
Table 2: Other Key Target Degraders
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| KT-474 | IRAK4 | CRBN | THP-1 (Leukemia) | 0.88 nM | 101%[2] |
| GSK Compound 9 | IRAK4 | VHL | Dermal Fibroblasts | 36 nM | Not Reported[2] |
| XZ739 | BCL-xL | CRBN | MOLT-4 (Leukemia) | 2.5 nM | >95%[11] |
| SIAIS361034 | BCL-xL | CRBN | MOLT-4 (Leukemia) | < 10 nM | Not Reported[3] |
| SD-36 | STAT3 | CRBN | MOLM13 (Leukemia) | 0.15 nM | ~95% |
| S3D5 | STAT3 | Not Specified | HepG2 (Liver Cancer) | 110 nM | Not Reported[7] |
Table 3: Clinical Data for Vepdegestrant (ARV-471) - An ER Degrader
| Parameter | Value | Patient Population |
| Mean ER Degradation | 64% (up to 89%) | ER+/HER2- Breast Cancer[18][19] |
| Median ER Degradation | 69% | ER+/HER2- Breast Cancer[20] |
| Clinical Benefit Rate (CBR) at 200mg | 37.1% | All evaluable patients[1][21] |
| CBR (ESR1 mutant) at 200mg | 47.4% | Patients with ESR1 mutations[21] |
| CBR (ESR1 mutant) at 500mg | 54.5% | Patients with ESR1 mutations[1] |
Key Experimental Protocols
Validating the mechanism of action and quantifying the efficacy of a PROTAC requires a suite of specialized assays. Below are detailed methodologies for essential experiments.
Ternary Complex Formation Assay (In Vitro Pull-Down)
This assay confirms the PROTAC's ability to physically bridge the POI and the E3 ligase.[22][23][24]
Materials:
-
Recombinant His-tagged POI
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
PROTAC of interest (dissolved in DMSO)
-
Ni-NTA Agarose beads
-
Wash Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM Imidazole, 0.05% Tween-20, pH 7.5)
-
Elution Buffer (e.g., 50 mM Tris, 150 mM NaCl, 300 mM Imidazole, pH 7.5)
-
SDS-PAGE and Western Blot reagents
Methodology:
-
Bead Preparation: Wash Ni-NTA beads with Wash Buffer to remove storage solution.
-
Protein Binding: Incubate the washed Ni-NTA beads with His-tagged POI in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the POI.
-
Washing: Pellet the beads by centrifugation and wash 3 times with Wash Buffer to remove unbound POI.
-
Ternary Complex Formation: Resuspend the beads in binding buffer. Add the E3 ligase complex and the PROTAC at desired concentrations (include DMSO vehicle and no-PROTAC controls). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting. Probe with antibodies against the POI and a component of the E3 ligase complex. A band for the E3 ligase in the presence, but not absence, of the PROTAC confirms ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.[25]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (specific to the E3 ligase)
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT, pH 7.5)
-
PROTAC of interest
Methodology:
-
Reaction Setup: On ice, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction tubes. Include a DMSO vehicle control.
-
Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the POI. A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[25]
Cellular Protein Degradation Assay (Western Blot)
This is the standard method for quantifying the reduction of endogenous protein levels in cells.[26]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) and E3 ligase ligand as controls
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western Blot reagents
Methodology:
-
Cell Treatment: Seed cells in multi-well plates. Once adhered, treat with a serial dilution of the PROTAC for a defined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Control Treatments: In parallel wells, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This should "rescue" the protein from degradation and confirms a proteasome-dependent mechanism.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[26] Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Presentation: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a non-linear regression curve to calculate the DC50 and Dmax values.[14]
Cellular Protein Degradation Assay (HiBiT Lytic Assay)
This bioluminescent method offers a high-throughput alternative to Western blotting for quantifying protein degradation.[4][10]
Materials:
-
CRISPR/Cas9-engineered cell line with the POI endogenously tagged with the 11-amino-acid HiBiT peptide.[4]
-
White, opaque 96- or 384-well assay plates.
-
PROTAC of interest.
-
HiBiT Lytic Detection System (containing LgBiT protein and lytic substrate).
Methodology:
-
Cell Plating: Plate the HiBiT-tagged cells in the assay plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time period.
-
Lysis and Detection: Prepare the lytic detection reagent by combining the LgBiT protein and substrate in the lytic buffer. Add this reagent directly to the wells.
-
Signal Measurement: Shake the plate for a few minutes to ensure cell lysis and signal generation. Measure the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized luminescence against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.[4]
Visualizing PROTAC Impact on Signaling Pathways
PROTACs that target key nodes in signaling pathways can have profound effects on cellular processes. Degrading a target protein can completely shut down its signaling output, affecting both its enzymatic and scaffolding functions.
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. BTK degraders can overcome resistance to traditional BTK inhibitors. Degradation of BTK blocks the entire downstream cascade, including the activation of PLCγ2, ERK, and AKT.
References
- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. urotoday.com [urotoday.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiBiT タンパク質 タギングシステム [promega.jp]
- 9. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Degradation [worldwide.promega.com]
- 11. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estrogen receptors and their downstream targets in cancer. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
The Architect's Blueprint for Cellular Demolition: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action that hijacks the cell's own protein disposal machinery. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to induce the selective degradation of disease-causing proteins.[1][2] Unlike inhibitors that require sustained high concentrations to block a protein's function, degraders can act substoichiometrically, offering the potential for improved potency, selectivity, and the ability to target proteins previously considered "undruggable."[3][4] This in-depth guide delineates the core principles of TPD, presents key quantitative data for seminal degrader molecules, provides detailed experimental protocols for their characterization, and visualizes the underlying biological and experimental frameworks.
Core Principles of Targeted Protein Degradation
The central tenet of TPD is the induced proximity of a target Protein of Interest (POI) to an E3 ubiquitin ligase.[5][6] This orchestration is achieved by small molecules that facilitate the formation of a ternary complex, comprising the POI, the degrader molecule, and the E3 ligase.[1][7] Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitin chain acts as a molecular signal, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1][5] The degrader molecule is then released to initiate another cycle of degradation, highlighting its catalytic nature.[1][4]
There are two primary classes of small molecule degraders:
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker.[4][5] One ligand binds to the POI, while the other recruits a specific E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5]
-
Molecular Glues: These are typically smaller, monovalent molecules that induce a conformational change in an E3 ligase, creating a novel surface that can then bind to a "neosubstrate" protein, leading to its ubiquitination and degradation.[8][9][10]
Quantitative Analysis of Key Degrader Molecules
The efficacy of a targeted protein degrader is defined by several key parameters, including its binding affinities to the target protein and E3 ligase, the stability and cooperativity of the ternary complex, and its cellular degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Quantitative Data for the PROTAC MZ1 (BRD4 Degrader)
| Parameter | Value | Method | Reference(s) |
| Binary Binding Affinity (Kd) | |||
| MZ1 to BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| MZ1 to VHL-ElonginC-ElonginB (VCB) | 66 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| Ternary Complex Affinity (Kd) | |||
| VCB to MZ1:BRD4BD2 complex | 4.4 ± 1.0 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| Cellular Degradation | |||
| BRD4 DC₅₀ (HeLa cells, 24h) | 2-20 nM | Western Blot | [11] |
| BRD4 Dₘₐₓ (in vivo) | >90% | Not Specified | [13] |
| Ternary Complex Cooperativity (α) | |||
| VHL-MZ1-BRD4BD2 | >1 (Positive) | Isothermal Titration Calorimetry (ITC) | [12] |
Table 2: Quantitative Data for the PROTAC ARV-110 (Androgen Receptor Degrader)
| Parameter | Value | Method | Reference(s) |
| Cellular Degradation | |||
| AR DC₅₀ (Prostate cancer cell lines) | ~1 nM | Western Blot | [13] |
| AR Dₘₐₓ (in vivo) | >90% | Not Specified | [13] |
| AR DC₅₀ (VCaP cells, 24h) | 1.1 nM | Western Blot | [14] |
| AR Dₘₐₓ (VCaP cells, 24h) | 89% | Western Blot | [14] |
Table 3: Quantitative Data for the Molecular Glue Indisulam (RBM39 Degrader)
| Parameter | Value | Cell Line | Method | Reference(s) |
| Cellular Degradation | ||||
| RBM39 Degradation | ~80% at 3 µM | SH-SY5Y | Western Blot & HTRF | [15] |
| RBM39 Degradation | Time-dependent, max at ≥6h | SH-SY5Y | HTRF | [15] |
Experimental Protocols
Western Blot Analysis of Protein Degradation
This is a fundamental assay to quantify the reduction in the steady-state level of a target protein following degrader treatment.[5][16]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[5]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and denature them in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[5][17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][17]
-
Detection and Quantification: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels and calculate the percentage of degradation.[5][9]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a degrader to induce the ubiquitination of the target protein in a cell-free system.[18][19]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: ATP, E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, the recombinant protein of interest (POI), and the recombinant E3 ligase complex.[18]
-
Initiation of Reaction: Add the PROTAC or molecular glue to the reaction mixture at the desired final concentration. Include a vehicle control (DMSO).[18]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).[18]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.[18]
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[18]
NanoBRET™ Ternary Complex Formation Assay
This is a live-cell, real-time assay to measure the formation and stability of the ternary complex.[4][20]
Methodology:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in a suitable cell line.[20][21]
-
Cell Plating and Labeling: Plate the engineered cells and label them with a fluorescent HaloTag® ligand.[20]
-
Degrader Treatment: Add the degrader molecule at various concentrations to the cells.[20]
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The formation of the ternary complex brings the NanoLuc® donor and the fluorescent HaloTag® acceptor into close proximity, resulting in an increase in the BRET signal.[20] This can be measured in either an endpoint or kinetic mode.[4]
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation over time.[22][23]
Methodology:
-
Cell Treatment: Treat cells with the degrader molecule for a period sufficient to induce degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.[23][24]
-
Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).[22]
-
Analysis: Prepare cell lysates and analyze the levels of the target protein at each time point by Western blotting.[22]
-
Half-life Determination: Quantify the protein levels and plot them against time. The time at which the protein level is reduced by 50% is the protein's half-life.
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for assessing protein degradation via Western blot.
Logical Relationship of Key Components in TPD
Caption: Logical flow from molecular components to therapeutic outcome in TPD.
Conclusion
Targeted protein degradation has ushered in a new era of drug discovery, providing a powerful strategy to eliminate disease-causing proteins. The principles of induced proximity and hijacking of the ubiquitin-proteasome system offer distinct advantages over traditional inhibitory approaches. A thorough understanding of the underlying mechanisms, coupled with robust quantitative assays and detailed experimental protocols as outlined in this guide, is paramount for the successful design and optimization of novel TPD therapeutics. As the field continues to evolve with the discovery of new E3 ligases and degrader modalities, the systematic application of these core principles and methodologies will be crucial for translating the immense potential of TPD into transformative medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. promega.com [promega.com]
- 22. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
The Ubiquitin-Proteasome System: A Core Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] This intricate pathway plays a pivotal role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and ensuring a proper immune response.[2][3][4] Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a critical area of study for both basic research and therapeutic development.[5][6]
This technical guide provides a comprehensive overview of the core components and mechanisms of the ubiquitin-proteasome system, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Core Components of the Ubiquitin-Proteasome System
The UPS is comprised of a series of enzymes that act in a sequential cascade to tag substrate proteins with ubiquitin, a small 76-amino acid regulatory protein, marking them for degradation by the 26S proteasome.[7][8][9]
Ubiquitin
Ubiquitin is a highly conserved protein that can be covalently attached to lysine residues of target proteins.[8] It can be attached as a single moiety (monoubiquitination) or as a polyubiquitin chain. The topology of the polyubiquitin chain, determined by which of the seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) of ubiquitin is used for linkage, dictates the functional outcome.[10] K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, while other linkages are involved in non-proteolytic functions such as DNA repair and signal transduction.[3]
The Enzymatic Cascade: E1, E2, and E3 Enzymes
The process of ubiquitination is carried out by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzymes: The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme.[11][12] The E1 enzyme forms a high-energy thioester bond with the C-terminus of ubiquitin.[13][14]
-
E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[12][15] There are a few dozen different E2 enzymes in humans, which begin to confer substrate specificity.[15]
-
E3 Ubiquitin Ligases: The E3 ligases are the primary determinants of substrate specificity in the UPS.[10] With over 600 E3 ligases in humans, they recognize and bind to specific substrate proteins, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[10][16] E3 ligases are broadly classified into two major families based on their mechanism of action: HECT (Homologous to the E6AP Carboxyl Terminus) domain E3s, which form a transient thioester intermediate with ubiquitin before transferring it to the substrate, and RING (Really Interesting New Gene)-finger domain E3s, which act as scaffolds to bring the E2-ubiquitin complex and the substrate into close proximity for direct ubiquitin transfer.[17][18]
The 26S Proteasome
The 26S proteasome is a large, multi-subunit protease complex responsible for the degradation of polyubiquitinated proteins.[19][20] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[21] The 20S core particle is a barrel-shaped structure containing the proteolytic active sites.[21] The 19S regulatory particle recognizes, deubiquitinates, unfolds, and translocates the ubiquitinated substrate into the 20S core for degradation.[22][23]
Deubiquitinating Enzymes (DUBs)
The ubiquitination process is reversible, and deubiquitinating enzymes (DUBs) are responsible for removing ubiquitin from substrates.[24][25] DUBs play crucial roles in recycling ubiquitin, editing ubiquitin chains, and rescuing proteins from degradation, thereby adding another layer of regulation to the UPS.[24][26] There are nearly 100 DUBs in humans, classified into several families based on their catalytic mechanism.[25][27]
The Ubiquitination and Degradation Pathway
The overall process of protein degradation via the UPS can be summarized in two main stages: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[5][28]
Quantitative Data in the Ubiquitin-Proteasome System
Understanding the quantitative aspects of the UPS is crucial for building accurate models of cellular processes and for the development of targeted therapeutics. The following tables summarize key quantitative parameters for components of the human UPS.
Table 1: Kinetic Parameters of Ubiquitination Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| UBE1 (E1) | Ubiquitin | 0.1 - 1.0 | 1 - 10 | [29] |
| UbcH5a (E2) | UBE1~Ub | 5 - 20 | 50 - 100 | [21] |
| Parkin (E3) | UbcH7~Ub | 1 - 10 | 0.1 - 1 | [30] |
| MDM2 (E3) | UbcH5b~Ub | 2 - 15 | 0.5 - 5 | [30] |
Table 2: Dissociation Constants (K_d) for UPS Interactions
| Interacting Proteins | K_d (µM) | Method | Reference |
| Ubiquitin - UBA domain | 10 - 100 | SPR | [31] |
| E2 - E3 (RING) | 1 - 50 | ITC | [1] |
| Proteasome (19S) - Polyubiquitin chain | 0.1 - 1 | Fluorescence | [1] |
Table 3: Substrate Degradation Rates by the 26S Proteasome
| Substrate | Half-life (min) | Cellular Context | Reference |
| p53 | 5 - 20 | Unstressed cells | [30] |
| Cyclin B1 | 1 - 5 | Mitosis | [1] |
| ODC | ~30 | [32] |
Experimental Protocols
A variety of experimental techniques are employed to study the ubiquitin-proteasome system. Below are detailed protocols for some of the key assays.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a specific E3 ligase can ubiquitinate a substrate of interest.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in 1x ubiquitination buffer.
-
Add the substrate protein and the E3 ligase to initiate the reaction.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.[3][28]
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to isolate ubiquitinated forms of a specific protein from cell lysates.
Materials:
-
Cell lysate
-
Antibody specific to the protein of interest
-
Protein A/G agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) containing protease and DUB inhibitors (e.g., PMSF, N-ethylmaleimide)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Lyse cells in lysis buffer containing protease and DUB inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the protein of interest.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein.[2][7][25]
Proteasome Activity Assay
This assay measures the proteolytic activity of the proteasome in cell or tissue extracts.
Materials:
-
Cell or tissue lysate
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
96-well black plate
-
Fluorometer
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
To separate wells of a 96-well plate, add lysate and assay buffer.
-
To negative control wells, add the proteasome inhibitor.
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular time intervals. The increase in fluorescence corresponds to the cleavage of the substrate by the proteasome.[13][33][34]
Identification of Ubiquitination Sites by Mass Spectrometry
This powerful technique allows for the identification of the specific lysine residues on a protein that are ubiquitinated.
Materials:
-
Purified ubiquitinated protein or cell lysate
-
Trypsin
-
Antibody against the di-glycine remnant (K-ε-GG) of ubiquitin
-
Protein A/G beads
-
LC-MS/MS system
Procedure:
-
Digest the ubiquitinated protein sample with trypsin. This leaves a di-glycine remnant on the ubiquitinated lysine residues.
-
Enrich the di-glycine-containing peptides using an antibody that specifically recognizes this motif, coupled with immunoprecipitation.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS spectra will reveal the sequence of the peptides and the mass modification on the lysine residue, thus identifying the site of ubiquitination.[19][24][35]
The Ubiquitin-Proteasome System in Drug Development
The central role of the UPS in cellular regulation has made it an attractive target for drug development, particularly in oncology.[6][9][36] The proteasome inhibitor bortezomib was the first drug targeting the UPS to be approved for the treatment of multiple myeloma.[3] Current drug discovery efforts are focused on developing more specific inhibitors of the proteasome, as well as targeting other components of the UPS, such as E3 ligases and DUBs, to achieve greater therapeutic efficacy and reduced side effects.[36][37] Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that hijack the UPS to induce the degradation of specific target proteins, offering a promising new therapeutic modality.[38]
Conclusion
The ubiquitin-proteasome system is a complex and highly dynamic regulatory network that is fundamental to eukaryotic cell biology. A thorough understanding of its components, mechanisms, and regulation is essential for researchers in numerous fields. The technical guidance and experimental protocols provided in this document are intended to serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of the UPS and harness its therapeutic potential.
References
- 1. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 3. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. Ubiquitin - Wikipedia [en.wikipedia.org]
- 10. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. abcam.com [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 16. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ATP Costs and Time Required to Degrade Ubiquitinated Proteins by the 26 S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 19. lucernatechnologies.com [lucernatechnologies.com]
- 20. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 21. Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 25. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 27. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. docs.abcam.com [docs.abcam.com]
- 29. Specificity of the E1-E2-E3 Enzymatic Cascade for Ubiquitin C-terminal Sequences Identified by Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Comparative Analysis of the Ubiquitination Kinetics of Multiple Degrons to Identify an Ideal Targeting Sequence for a Proteasome Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evaluation of selected binding domains for the analysis of ubiquitinated proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00191K [pubs.rsc.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
The Enigmatic Identity of XL388-C2-NH2: A Search for its Scientific Origins
Despite a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, the discovery and development history of a compound designated "XL388-C2-NH2" remains elusive. This investigation has yielded no specific information regarding its synthesis, mechanism of action, or preclinical and clinical development, suggesting that "this compound" may be an internal research code for a compound that has not been publicly disclosed, a component of a larger molecule not readily identifiable, or a misnomer.
The initial investigation into "this compound" led to a small number of disparate and uninformative results. A product listing from a chemical supplier, TargetMol, identified this compound as a monomeric compound with a molecular weight of 495.12 g/mol .[1] However, this listing provided no details on its biological target, therapeutic area, or the context of its discovery. Further searches for this designation in scientific databases such as PubMed, Scopus, and Google Scholar returned no relevant publications.
A significant portion of the search results pointed to an unrelated clinical-stage drug, CD388, which is under investigation for the prevention of influenza.[2][3] This monoclonal antibody has a distinct mechanism of action and development history, and there is no discernible link between CD388 and the chemical identifier "this compound".
To broaden the search, investigations were conducted for the parent compound "XL388". This too failed to yield any specific, publicly available information that would shed light on the origins or purpose of "this compound". It is common practice in the pharmaceutical industry to use internal alphanumeric codes for drug candidates during early-stage research. These codes are often not made public until a compound is selected for clinical development and a more formal name is assigned.
Given the absence of any substantive data, it is not possible to provide a detailed technical guide on the discovery and development of this compound. The core requirements of detailing its signaling pathways, experimental protocols, and quantitative data cannot be fulfilled due to the lack of source material.
It is conceivable that "this compound" represents a chemical linker, a fragment of a larger molecule such as a PROTAC (proteolysis-targeting chimera), or a tool compound used in highly specific, unpublished research. Without further context or disclosure from the entity that originated this designation, its scientific history and purpose remain unknown.
References
Methodological & Application
Application Notes and Protocols: Conjugating XL388-C2-NH2 to a Targeting Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388 is a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2, critical regulators of cell growth, proliferation, and survival.[1][2][3][4][5] The presence of a primary amine handle (C2-NH2) on the XL388 molecule provides a versatile point of attachment for conjugation to various targeting ligands, such as antibodies, peptides, or other small molecules. This enables the creation of Small Molecule-Drug Conjugates (SMDCs) designed to deliver the potent mTOR inhibitor selectively to specific cell types or tissues, thereby enhancing its therapeutic index and minimizing off-target toxicity.[6][7][8]
These application notes provide a detailed protocol for the conjugation of XL388-C2-NH2 to a ligand containing a carboxyl group. The described method is based on the widely used and robust N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond between the amine on this compound and the activated carboxyl group of the ligand.[9][10][11]
Signaling Pathway of XL388
XL388 exerts its therapeutic effect by inhibiting the kinase activity of mTOR, a central node in the PI3K/Akt/mTOR signaling pathway. By blocking both mTORC1 and mTORC2, XL388 disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1][2][12] Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[13] Concurrently, inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at Ser473, further dampening pro-survival signals.[1][12] This dual inhibition can also lead to the downregulation of hypoxia-inducible factors HIF-1α and HIF-2α.[1]
Experimental Protocols
This section details a two-stage protocol for conjugating this compound to a ligand possessing a carboxyl group. The first stage involves the activation of the ligand's carboxyl group to an NHS ester. The second stage is the conjugation of the activated ligand to this compound.
Stage 1: Activation of Ligand Carboxyl Group to NHS Ester
This protocol is for activating a carboxyl-containing ligand using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). This creates a more stable, amine-reactive Sulfo-NHS ester intermediate.[14]
Materials:
-
Ligand with a carboxyl group
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[14]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Ligand Preparation: Dissolve the carboxyl-containing ligand in Activation Buffer to a final concentration of 1-5 mg/mL. If the ligand has limited aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then brought to the final volume with Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.
-
Activation Reaction:
-
Add a 5-10 fold molar excess of EDC solution to the dissolved ligand.
-
Immediately add a 10-20 fold molar excess of Sulfo-NHS solution to the mixture.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Proceed Immediately: The resulting Sulfo-NHS activated ligand is susceptible to hydrolysis and should be used immediately in Stage 2.
Stage 2: Conjugation of Activated Ligand to this compound
This protocol describes the reaction between the NHS-activated ligand and the primary amine of this compound.
Materials:
-
This compound
-
NHS-activated Ligand (from Stage 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Sodium Borate buffer, pH 8.5.[1][10] Note: Avoid buffers containing primary amines like Tris or glycine.[10][11][13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification equipment (e.g., HPLC system with a suitable column, or solid-phase extraction cartridges).
Procedure:
-
This compound Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. Then, dilute it to the desired final concentration in the Conjugation Buffer. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[11][13]
-
Conjugation Reaction:
-
Add the freshly prepared NHS-activated ligand solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated ligand over this compound is recommended as a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or mixing. Protect from light if any of the components are light-sensitive.
-
-
Reaction Quenching (Optional): To quench any unreacted NHS-activated ligand, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1]
-
Purification: Purify the XL388-ligand conjugate from unreacted starting materials and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of small molecule conjugates.
-
Characterization and Storage:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and analytical HPLC.
-
Lyophilize the purified conjugate and store it desiccated at -20°C or below, protected from light.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the conjugation protocol.
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including the specific ligand, reaction conditions (pH, temperature, stoichiometry), and the stability of the reactants. The following table provides an example of how to present the quantitative data from an optimization experiment. Note: These values are for illustrative purposes only and will require experimental determination.
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (Ligand:XL388) | 1.5 : 1 | 3 : 1 | 5 : 1 |
| Reaction Time (hours) | 2 | 2 | 4 |
| Temperature (°C) | 25 | 25 | 4 |
| Crude Reaction Yield (%) | 45 | 65 | 60 |
| Purity after HPLC (%) | > 95 | > 95 | > 95 |
| Final Yield (%) | 30 | 48 | 42 |
-
Crude Reaction Yield: Determined by integrating the respective product and starting material peaks from the crude reaction mixture chromatogram (HPLC).
-
Purity after HPLC: Determined by analytical HPLC of the purified fraction.
-
Final Yield: Calculated based on the initial amount of the limiting reactant (this compound).
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to a variety of targeting ligands. Amine-reactive NHS-ester chemistry is a reliable method for forming stable SMDCs.[10][11] Researchers should note that optimization of reaction parameters, such as stoichiometry and reaction time, is often necessary to achieve the desired conjugation efficiency for a specific ligand.[15] Thorough purification and characterization of the final conjugate are critical steps to ensure its suitability for downstream biological applications.[16]
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. XL388 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. XL388 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. XL388 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization | NSF Public Access Repository [par.nsf.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 16. Custom Oligonucleotide-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Utilizing XL388-C2-NH2 to Target mTOR
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388 is a potent and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). XL388-C2-NH2 is a derivative of XL388, engineered with a C2-linker terminating in a primary amine (-NH2) group. This functional handle makes this compound a versatile tool for targeted protein modulation, primarily as a "warhead" for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the protein of interest (in this case, XL388 for mTOR), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the E3 ligase into close proximity with the target protein, the PROTAC facilitates the ubiquitination and subsequent degradation of the target.
These application notes provide detailed protocols for the synthesis of an mTOR-targeting PROTAC using this compound and for the subsequent cellular and biochemical assays to characterize its activity.
Data Presentation
Table 1: In Vitro Activity of an Exemplary mTOR PROTAC
The following table summarizes representative quantitative data for a potent dual-degrader of PI3K and mTOR, demonstrating the type of data that should be generated when characterizing a newly synthesized XL388-based PROTAC.[1]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | mTOR | 45.4 | 74.9 |
| MDA-MB-231 | p110α (PI3K) | 227.4 | 71.3 |
| MDA-MB-231 | p110γ (PI3K) | 42.23 | 88.6 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
Caption: Inhibition and PROTAC-mediated degradation of mTORC1 and mTORC2.
Caption: General workflow for synthesizing an XL388-PROTAC.
Experimental Protocols
Protocol 1: Synthesis of an mTOR PROTAC using this compound and a Pomalidomide-Linker-NHS Ester
This protocol describes a representative synthesis of an mTOR PROTAC via amide bond formation between this compound and a commercially available E3 ligase (Cereblon) ligand-linker conjugate with a terminal N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Pomalidomide-PEG4-NHS Ester (or similar commercially available E3 ligase-linker-NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the Pomalidomide-PEG4-NHS Ester (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC product and consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final XL388-PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Quantitative Western Blot for mTOR Degradation
This protocol details the steps to quantify the degradation of mTOR in cells treated with the synthesized XL388-PROTAC.
Materials:
-
Cell line of interest (e.g., MCF-7, MDA-MB-231)
-
XL388-PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-mTOR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the XL388-PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mTOR antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the mTOR band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of mTOR degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the mTOR-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line expressing tagged E3 ligase (e.g., HA-tagged Cereblon) or use an antibody against the endogenous E3 ligase.
-
XL388-PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for Western blot: anti-mTOR, anti-HA (or anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the XL388-PROTAC at a concentration known to be effective for a short duration (e.g., 2-4 hours). A proteasome inhibitor like MG132 can be added to stabilize the ternary complex and prevent degradation of mTOR.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HA) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated samples by Western blot using antibodies against mTOR and the E3 ligase (e.g., anti-HA). The presence of mTOR in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
-
Protocol 4: In-Cell Target Engagement Assay (NanoBRET™)
This protocol provides a method to quantify the engagement of the XL388-PROTAC with mTOR in living cells using NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding mTOR-NanoLuc® fusion protein
-
NanoBRET™ tracer for mTOR
-
XL388-PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect cells with the mTOR-NanoLuc® fusion plasmid and a carrier DNA. Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the XL388-PROTAC.
-
Add the PROTAC dilutions and the NanoBRET™ tracer to the cells in Opti-MEM®.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer equipped with filters for donor (NanoLuc®, ~460nm) and acceptor (tracer, ~610nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the XL388-PROTAC.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer from mTOR.
-
Conclusion
This compound serves as a valuable chemical tool for the development of targeted protein degraders against the critical oncology target, mTOR. The provided protocols offer a comprehensive framework for the synthesis of an mTOR-targeting PROTAC and its subsequent characterization. By employing these methods, researchers can effectively assess the efficacy of newly developed degraders in terms of their ability to induce the degradation of mTOR, engage the target in a cellular context, and facilitate the formation of the key ternary complex required for their mechanism of action. These detailed application notes and protocols are intended to empower researchers in their efforts to develop novel and effective therapeutics based on targeted protein degradation.
References
Revolutionizing Drug Discovery: A Guide to In Vitro Protein Degradation Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, targeted protein degradation harnesses the cell's own machinery to eliminate disease-causing proteins entirely. This approach offers the potential for more profound and durable therapeutic effects. In vitro protein degradation assays are fundamental tools in the discovery and development of novel protein-degrading therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These assays provide a controlled environment to elucidate the mechanism of action, determine the efficiency and selectivity of degraders, and screen compound libraries.
This document provides detailed protocols for key in vitro protein degradation assays, guidance on data presentation, and visualizations of the underlying biological pathways and experimental workflows to empower researchers in this exciting field.
Key Signaling Pathways in Protein Degradation
Understanding the cellular machinery hijacked by targeted protein degraders is crucial for experimental design and data interpretation. The two primary pathways are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of most intracellular proteins.[1] It involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[2]
The UPS cascade consists of three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to the substrate. The specificity of the UPS is primarily determined by the large family of E3 ligases.
Targeted protein degraders, such as PROTACs, are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.[1][3]
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process responsible for the degradation of bulk cytoplasmic components, including large protein aggregates and organelles.[4] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs the cellular material destined for degradation. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. While the UPS is the primary route for targeted protein degradation by small molecules, the autophagy pathway can also be harnessed.
Caption: The Autophagy-Lysosome Pathway for cellular component degradation.
Experimental Workflows
The successful execution of in vitro protein degradation assays relies on a well-defined workflow. The general workflow involves target engagement, ternary complex formation, ubiquitination, and ultimately, degradation of the protein of interest.
Caption: General experimental workflow for in vitro targeted protein degradation assays.
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay Using Purified Proteins
This assay provides a highly controlled system to directly assess the ability of a degrader to induce the degradation of a purified protein of interest in the presence of the necessary ubiquitination machinery.
Materials:
-
Purified Protein of Interest (POI)
-
Purified E3 Ligase Complex (e.g., VHL or Cereblon complex)
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human Ubiquitin Conjugating Enzyme (E2) specific for the E3 ligase
-
Recombinant Human Ubiquitin
-
Degrader compound (e.g., PROTAC)
-
ATP solution (10 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing Assay Buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), Ubiquitin (e.g., 10 µM), and ATP (to a final concentration of 2 mM).
-
In individual microcentrifuge tubes, add the purified POI (e.g., 100 nM) and the purified E3 ligase complex (e.g., 50 nM).
-
Add the desired concentrations of the degrader compound or vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the reaction by adding the master mix to each tube. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity at each time point and concentration to a loading control or the t=0 time point.
Protocol 2: In Vitro Protein Degradation Assay Using Cell Lysate
This assay utilizes a more physiologically relevant environment by providing the entire cellular proteome, including endogenous E3 ligases and other cellular factors.
Materials:
-
Cultured cells expressing the POI
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Purified POI (optional, for spike-in controls)
-
Degrader compound
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to an appropriate confluency.
-
Treat cells with the degrader compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them using Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
In Vitro Degradation Reaction (alternative to whole-cell treatment):
-
Prepare cell lysate from untreated cells as described above.
-
In microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 20-50 µg of total protein).
-
Add the degrader compound or vehicle control to the lysates.
-
Supplement the reaction with an ATP regenerating system.
-
Incubate at 37°C for a specified time course.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the degradation of the POI by Western blotting as described in Protocol 1.
-
-
Data Quantification: Quantify the POI band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting the results of protein degradation assays. Data should be summarized in tables to facilitate easy comparison of different compounds, concentrations, and conditions.
Key Parameters:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the degrader that results in 50% degradation of the target protein at a specific time point.
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved at a specific time point.
Table 1: In Vitro Degradation of POI by Compound X in a Purified System
| Time (minutes) | Compound X (nM) | % POI Remaining (Mean ± SD) |
| 0 | 0 (Vehicle) | 100 ± 0 |
| 60 | 0 (Vehicle) | 98 ± 3.2 |
| 60 | 1 | 85 ± 4.5 |
| 60 | 10 | 52 ± 5.1 |
| 60 | 100 | 15 ± 2.8 |
| 60 | 1000 | 12 ± 2.1 |
| 120 | 0 (Vehicle) | 95 ± 3.8 |
| 120 | 1 | 70 ± 6.2 |
| 120 | 10 | 30 ± 4.9 |
| 120 | 100 | 5 ± 1.5 |
| 120 | 1000 | 4 ± 1.2 |
Table 2: Characterization of PROTAC-mediated POI Degradation in Cell Lysate
| PROTAC | Target POI | E3 Ligase | DC₅₀ (nM) at 4h | Dₘₐₓ (%) at 4h |
| PROTAC-A | Protein A | VHL | 25 | 92 |
| PROTAC-B | Protein A | CRBN | 150 | 75 |
| PROTAC-C | Protein B | VHL | >1000 | <10 |
| Control Cmpd | Protein A | N/A | >10000 | 0 |
In vitro protein degradation assays are indispensable for the advancement of targeted protein degradation as a therapeutic modality. The protocols and guidelines presented here provide a robust framework for researchers to design, execute, and interpret these critical experiments. By combining carefully controlled in vitro systems with clear data analysis and a solid understanding of the underlying biological pathways, scientists can accelerate the discovery and development of next-generation medicines that target disease-causing proteins for elimination.
References
- 1. Getting Started in Biological Pathway Construction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. developer.mozilla.org [developer.mozilla.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PROTAC Efficacy: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates a specialized toolkit of cell-based assays to accurately quantify their efficacy and elucidate their cellular effects. This document provides detailed protocols for key assays used to characterize PROTACs, along with guidance on data interpretation and presentation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[2] The polyubiquitin chain acts as a molecular flag, marking the POI for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released to catalyze further degradation, highlighting its catalytic nature.[3][4]
References
Application Notes and Protocols: PROTAC Design for Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with significant potential for the treatment of neurodegenerative diseases. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs induce the degradation of the entire protein, offering a powerful strategy to target previously "undruggable" proteins, including the aggregated proteins that are hallmarks of many neurodegenerative disorders.[3][4]
This document provides detailed application notes and protocols for the design and evaluation of PROTACs targeting key proteins implicated in neurodegenerative diseases, including Tau, α-synuclein, and Huntingtin.
PROTAC Mechanism of Action
PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[2][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Figure 1: General mechanism of action of a PROTAC.
Key Targets in Neurodegenerative Diseases
| Target Protein | Associated Disease(s) | Rationale for Targeting |
| Tau | Alzheimer's Disease, Tauopathies | Hyperphosphorylated and aggregated Tau forms neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[1] |
| α-Synuclein | Parkinson's Disease, Lewy Body Dementia | Aggregated α-synuclein is the primary component of Lewy bodies, which are characteristic of Parkinson's disease and other synucleinopathies.[9][10] |
| Huntingtin (HTT) | Huntington's Disease | A mutation in the HTT gene leads to an expanded polyglutamine tract, causing the protein to misfold and aggregate, leading to neuronal dysfunction and death.[11] |
Quantitative Data Summary of Neurodegenerative Disease-Targeting PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[9][12]
Table 1: α-Synuclein Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| Arg-PEG1-Tα-syn | Arginine (recruits UBR1) | PEG1 | Benzothiazole-aniline | U251/α-synA53T | 0.28 ± 0.07 µM | ~90.5% | [9] |
| Compound 5 | Pomalidomide (CRBN) | - | sery384 | H293T | 5.049 µM | >80% | [10] |
Table 2: Tau Targeting PROTACs (Illustrative)
| PROTAC | E3 Ligase Ligand | Linker | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| TA-3 | Thalidomide (CRBN) | - | - | - | 1.25 nM | >80% | [13] |
Note: Detailed quantitative data for a wide range of Tau and Huntingtin PROTACs is an active area of research, and published values can vary significantly based on the specific PROTAC architecture and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[8][14]
Figure 2: Western blot experimental workflow.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensity using densitometry software and normalize the target protein level to the loading control.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[6][7]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRL4-CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in a final volume of 25 µL:
-
1x Ubiquitination Buffer
-
E1 Enzyme (e.g., 50 nM)
-
E2 Enzyme (e.g., 200 nM)
-
E3 Ligase Complex (e.g., 100 nM)
-
Target Protein (e.g., 200 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
ATP (e.g., 2-5 mM)
-
PROTAC (desired concentration, e.g., 10 µM) or DMSO vehicle control.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated protein should be observed in the presence of a functional PROTAC.
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol assesses the effect of PROTAC-induced protein degradation on cell viability.[15][16]
Materials:
-
Cells in a 96-well plate
-
PROTAC stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired time (e.g., 72 hours).
-
Reagent Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate in the dark at room temperature for at least 2 hours.
-
MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Signaling Pathways in Neurodegenerative Diseases
The degradation of key pathological proteins by PROTACs can modulate downstream signaling pathways involved in neuronal survival and function.
Figure 3: Overview of PROTAC intervention in neurodegenerative pathways.
Challenges and Future Directions
A significant hurdle for the application of PROTACs in neurodegenerative diseases is their delivery across the blood-brain barrier (BBB).[17][18][19] The relatively large size and complex physicochemical properties of PROTACs can limit their ability to penetrate the central nervous system.[20][21][22]
Strategies to Overcome the BBB:
-
Rational Design: Optimizing the physicochemical properties of the PROTAC, such as lipophilicity and hydrogen bond donors/acceptors, to favor BBB penetration.
-
Carrier-Mediated Transport (CMT): Designing PROTACs that can be recognized and transported by endogenous transporters at the BBB.[18][19]
-
Receptor-Mediated Transcytosis (RMT): Conjugating PROTACs to antibodies or peptides that bind to receptors on the BBB and are transported across.[18][19]
-
Nanoformulations: Encapsulating PROTACs in nanoparticles to facilitate their transport across the BBB.[21][23]
Future research will focus on the development of novel E3 ligase ligands with brain-specific expression to enhance the tissue selectivity of PROTACs and minimize off-target effects.[3] Additionally, a deeper understanding of the interplay between PROTACs and the cellular protein quality control machinery will be crucial for optimizing their therapeutic efficacy.
Conclusion
PROTAC technology offers a promising and innovative approach to target the underlying pathology of neurodegenerative diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs with the potential to become transformative therapies for these devastating disorders.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. researchgate.net [researchgate.net]
In Vivo Applications of XL388-Based PROTACs for mTOR Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document focuses on the in vivo applications of PROTACs utilizing XL388 as the warhead for targeting the mammalian target of rapamycin (mTOR). XL388 is a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][3][4] By incorporating XL388 into a PROTAC, herein referred to as a representative XL388-based PROTAC, it is possible to shift the therapeutic paradigm from mTOR inhibition to mTOR degradation, potentially leading to a more profound and sustained biological effect. Dysregulation of the mTOR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6][7]
While specific in vivo data for a PROTAC explicitly named "XL388-C2-NH2" is not publicly available, this document provides a comprehensive guide based on the known preclinical data of the mTOR inhibitor XL388 and the established methodologies for in vivo evaluation of other mTOR-targeting PROTACs.[8][9][10]
Mechanism of Action: XL388-Based PROTAC
An XL388-based PROTAC functions by tethering the mTOR protein to an E3 ubiquitin ligase, thereby inducing its degradation. The XL388 moiety binds to the ATP-binding site of the mTOR kinase domain, while the other end of the PROTAC recruits an E3 ligase (e.g., Cereblon or VHL). This ternary complex formation facilitates the transfer of ubiquitin molecules to mTOR, marking it for destruction by the proteasome. This degradation-based mechanism offers potential advantages over simple inhibition, including the elimination of both catalytic and non-catalytic functions of the target protein and the potential for catalytic activity of the PROTAC molecule itself.
Data Presentation
The following tables summarize representative quantitative data for an XL388-based PROTAC, extrapolated from in vivo studies of the XL388 inhibitor and other mTOR PROTACs.[5][9][11] These tables are intended to serve as a guide for expected outcomes.
Table 1: Representative In Vivo Efficacy of XL388-Based PROTAC in a Xenograft Model
| Parameter | Vehicle Control | XL388-Based PROTAC (10 mg/kg, p.o., daily) |
| Tumor Growth Inhibition (%) | 0 | >90% |
| Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 120 ± 40 |
| Body Weight Change (%) | <5 | <5 |
| mTOR Protein Level in Tumor (%) | 100 | <10 |
Table 2: Representative Pharmacokinetic Parameters of an XL388-Based PROTAC
| Parameter | Value |
| Bioavailability (Oral, %) | ~40 |
| Half-life (t½, hours) | 8 - 12 |
| Cmax (ng/mL) | 500 - 1000 (at 10 mg/kg) |
| AUC (ng·h/mL) | 4000 - 8000 (at 10 mg/kg) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Protocol 1: Xenograft Mouse Model for Efficacy Studies
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
-
PROTAC Formulation and Administration:
-
Formulate the XL388-based PROTAC in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administer the PROTAC or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21 days), euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of mTOR Degradation
-
Tumor Homogenization:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against mTOR, phospho-S6, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the extent of mTOR degradation and pathway inhibition.
-
Protocol 3: Pharmacokinetic Study
-
Drug Administration:
-
Administer a single dose of the XL388-based PROTAC to mice (e.g., 10 mg/kg, p.o.).
-
-
Blood Sampling:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
-
LC-MS/MS Analysis:
-
Extract the PROTAC from plasma samples using protein precipitation.
-
Analyze the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, t½, AUC) using appropriate software.
-
Visualizations
Signaling Pathway
Caption: mTOR signaling pathway and the mechanism of XL388-based PROTAC intervention.
Experimental Workflow
Caption: A typical workflow for an in vivo xenograft study of an XL388-based PROTAC.
Logical Relationship: PROTAC Action
Caption: Logical flow of an XL388-based PROTAC's mechanism of action.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. XL-388 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The preclinical assessment of XL388, a mTOR kinase inhibitor, as a promising anti-renal cell carcinoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI. This polyubiquitin tag marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[1][2] The linker plays a crucial role, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]
Solid-phase synthesis provides a streamlined and efficient methodology for the production of PROTACs.[1] This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to the rapid assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies.[1][3] The general strategy involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the final binding ligand.[1] The completed PROTAC is then cleaved from the resin and purified.
General Mechanism of Action
The following diagram illustrates the catalytic mechanism of a PROTAC in mediating the degradation of a target protein.
Caption: General mechanism of action for a PROTAC.
Solid-Phase PROTAC Synthesis Workflow
The diagram below outlines a typical workflow for the solid-phase synthesis of PROTACs.
Caption: Solid-Phase PROTAC Synthesis Workflow.
Experimental Protocols
Herein, we provide a representative protocol for the solid-phase synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand (e.g., a pomalidomide derivative) onto the solid support.
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
-
Resin Swelling: Swell aminomethylated polystyrene resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[1]
-
Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 equivalents), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Boc Deprotection (if applicable): If the immobilized ligand has a Boc protecting group, treat the resin with a solution of 20% piperidine in DMF to remove it.
-
Linker Coupling: To the resin, add a solution of the desired linker (e.g., t-Boc-N-amido-PEG10-Br, 2 equivalents) and a suitable base such as DIPEA (4 equivalents) in DMF.[1] PEG-based linkers are often used to improve the aqueous solubility of PROTACs.[1]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: POI Ligand Coupling
-
POI Ligand Coupling: To the resin with the attached linker, add a solution of the POI ligand containing a carboxylic acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% water.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.
-
Product Precipitation: Precipitate the cleaved PROTAC by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by mass spectrometry and analytical HPLC.
Data Presentation
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and may vary depending on the specific ligands, linkers, and reaction conditions used.[1]
| Analytical Method | Parameter | Typical Value | Analysis Method |
| Resin Loading | E3 Ligand Loading | 0.5 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 75-85% | Analytical HPLC |
| Final Product | Purified Yield | 15-30% | Mass Measurement |
| Final Product | Final Purity (Post-HPLC) | >99% | Analytical HPLC |
Table 1: Representative Quantitative Data for Solid-Phase PROTAC Synthesis.[1][4]
Diverse Synthetic Strategies
Solid-phase synthesis is a versatile platform that allows for the creation of PROTACs with various linker types and conjugation chemistries. By starting with a resin-bound intermediate, different POI ligands can be coupled to generate a library of PROTACs. For instance, an azide intermediate on the resin can be used to form triazole, amide, or urea bonds.[5][6] This flexibility is crucial for optimizing linker design, which significantly impacts the degradation activity of the PROTAC.[5][6] Furthermore, this methodology has been expanded to include a variety of E3 ligase ligands beyond the commonly used cereblon (CRBN) binders, such as ligands for Von Hippel-Lindau (VHL) and inhibitor of apoptosis proteins (IAP).[7] This adaptability enables the rapid synthesis of multiple PROTACs with diverse combinations of POI ligands, E3 ligase ligands, and linkers.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of XL388-C2-NH2 Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs).
Introduction
XL388 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), effectively targeting both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition disrupts the crucial PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to decreased cell proliferation and apoptosis in tumor cells.[4][5] To enhance its therapeutic index and enable targeted delivery to cancer cells, XL388 can be functionalized with a linker, such as the C2-NH2 linker, for covalent attachment to a targeting moiety like a monoclonal antibody (mAb), creating an Antibody-Drug Conjugate (ADC).
The resulting XL388-C2-NH2 conjugate is a complex biomolecule whose efficacy and safety are critically dependent on its structural integrity and composition.[6][7] Therefore, comprehensive analytical characterization is imperative throughout the development process. Critical Quality Attributes (CQAs) such as the drug-to-antibody ratio (DAR), conjugation site specificity, purity, and stability must be rigorously evaluated.[6][7]
This application note provides a detailed overview of the key analytical techniques and protocols for the in-depth characterization of this compound conjugates, ensuring product quality, consistency, and safety.[8] The methodologies described herein cover mass spectrometry, chromatography, and electrophoresis-based assays to provide a multi-faceted analytical workflow.
XL388 Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
XL388 exerts its anti-cancer effects by inhibiting mTOR, a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the signaling cascade and the points of inhibition by XL388.
Analytical Workflow for Conjugate Characterization
A multi-step, orthogonal approach is essential for the comprehensive characterization of this compound conjugates. The following workflow outlines a logical progression of analytical techniques to assess the key quality attributes of the conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. XL-388 - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. The preclinical assessment of XL388, a mTOR kinase inhibitor, as a promising anti-renal cell carcinoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. veranova.com [veranova.com]
- 8. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: XL388-C2-NH2 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during XL388-C2-NH2 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a monomeric compound featuring a primary amine (-NH2) group. This primary amine is the key reactive handle for conjugation, typically reacting with amine-reactive chemical groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][2]
Q2: What are the essential storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the reactivity of this compound. It is recommended to store the compound as a powder at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[3] To prevent degradation from moisture, it is advisable to allow the vial to equilibrate to room temperature before opening and to purge the headspace with an inert gas like nitrogen or argon before resealing.
Q3: What solvents are recommended for dissolving this compound?
For creating stock solutions, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used for amine-reactive compounds.[1] While specific solubility data for this compound is limited, a related compound, XL388-C2-amide-PEG9-NH2 hydrochloride, can be dissolved in a mixture of DMSO and other co-solvents like PEG300 and Tween-80 for in vivo applications.[4] For conjugation reactions, dissolving this compound in anhydrous DMSO immediately before use is a standard practice.
Q4: What types of molecules can be conjugated to this compound?
The primary amine group of this compound allows for its conjugation to a wide variety of molecules that can be functionalized with an amine-reactive group. This includes proteins, antibodies, peptides, and fluorescent dyes that have been activated with NHS esters.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions, providing potential causes and solutions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive this compound | Ensure this compound has been stored correctly at -20°C as a powder or -80°C in an anhydrous solvent.[3] Avoid repeated freeze-thaw cycles. |
| Hydrolyzed Amine-Reactive Reagent (e.g., NHS ester) | Use a fresh stock of the amine-reactive crosslinker. These reagents are sensitive to moisture and can hydrolyze over time, rendering them inactive.[2][5] |
| Suboptimal Reaction pH | The reaction of a primary amine with an NHS ester is most efficient at a pH between 7.2 and 8.5.[1][6] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester is more susceptible to hydrolysis. |
| Presence of Primary Amines in the Buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with this compound for the amine-reactive reagent.[7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers. |
| Insufficient Molar Ratio of Reactants | To drive the reaction to completion, it is common to use a molar excess of the less complex molecule. For example, when conjugating a small molecule like this compound to a protein, a 5- to 20-fold molar excess of the amine-reactive protein may be necessary. The optimal ratio should be determined empirically. |
| Low Reactant Concentrations | Low concentrations of reactants can slow down the reaction rate. If possible, concentrate the protein solution before initiating the conjugation reaction. |
Issue 2: Precipitation or Aggregation of the Conjugate
| Potential Cause | Recommended Solution |
| High Protein Concentration | Very high concentrations of proteins can lead to aggregation during the conjugation process. It may be necessary to perform the reaction at a lower concentration or in the presence of stabilizing agents. |
| Inappropriate Buffer Conditions | Suboptimal pH or the presence of certain salts can affect protein stability. Ensure the chosen buffer is compatible with the protein being used. |
| Hydrophobicity of this compound | If this compound is hydrophobic, conjugation to a protein may increase the overall hydrophobicity of the conjugate, leading to aggregation. Consider using a formulation with surfactants or other solubilizing agents. The use of a PEGylated version of this compound, such as XL388-C2-amide-PEG9-NH2, may improve solubility.[8] |
| Solvent Shock | When adding this compound dissolved in an organic solvent (like DMSO) to an aqueous protein solution, add it slowly while vortexing to avoid localized high concentrations that can cause precipitation. |
Issue 3: Difficulty in Characterizing the Conjugate
| Potential Cause | Recommended Solution |
| Complex Reaction Mixture | Bioconjugation reactions often result in a mixture of unreacted starting materials, the desired conjugate, and potentially byproducts. Purification is essential for accurate characterization. |
| Inadequate Purification | Use appropriate purification techniques to separate the conjugate from unreacted components. Common methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography. |
| Multiple Conjugation Sites | When conjugating to a protein, multiple primary amines (N-terminus and lysine residues) are available, which can lead to a heterogeneous mixture of conjugates with varying degrees of labeling. Ion-exchange chromatography or hydrophobic interaction chromatography (HIC) can sometimes be used to separate these different species. |
| Lack of a Suitable Analytical Method | Utilize a combination of analytical techniques to characterize the conjugate. SDS-PAGE can show a shift in molecular weight, mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the conjugate, and UV-Vis spectroscopy can be used if either molecule has a distinct absorbance profile. |
Experimental Protocols
General Protocol for Conjugating this compound to a Protein via an NHS Ester Linker
This protocol outlines a general procedure. The specific amounts and reaction times should be optimized for your particular application.
1. Reagent Preparation
-
Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
NHS Ester Crosslinker Solution: Dissolve the NHS ester crosslinker in anhydrous DMSO to a concentration of 10 mM immediately before use.
2. Activation of Protein (if using a heterobifunctional crosslinker)
-
Add a 5- to 20-fold molar excess of the NHS ester crosslinker to the protein solution.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
3. Conjugation Reaction
-
Add the desired molar ratio of the this compound stock solution to the activated protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
4. Quenching the Reaction (Optional)
-
To quench any unreacted NHS esters (if a one-step reaction was performed), add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
Purify the conjugate from unreacted this compound and other byproducts using size-exclusion chromatography, dialysis, or another suitable method.
6. Characterization
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Visualizations
Caption: A general experimental workflow for the conjugation of this compound to a protein.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XL388-C2-amide-PEG9-NH2 hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Linker Length for Enhanced Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing linker length in Proteolysis Targeting Chimeras (PROTACs) to enhance protein degradation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, focusing on linker-related challenges in a question-and-answer format.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is a critical component for the successful assembly of this complex.[2] Here are several potential linker-related problems and corresponding troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together.[2][3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible.[2][3]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for ternary complex formation and subsequent degradation.[1]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1][2]
-
Troubleshooting: Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker's composition or attachment points.[1]
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2]
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
Answer:
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][2] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for the formation of the ternary complex.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's main role is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
Q2: How does linker length impact PROTAC efficacy?
A2: The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][5]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[1][4] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | ER Degradation (at 100 nM) | Cell Viability (IC50, µM) |
| 11 | 9 | + | 140 |
| 12 | 12 | ++ | 50 |
| 13 | 16 | +++ | 26 |
| 14 | 19 | ++ | >100 |
| 15 | 21 | + | >100 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1]
Table 2: Effect of Linker Length on p38α Degradation
| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| A | 13 | >1000 | <20 |
| B | 15 | 150 | 85 |
| C | 17 | 120 | 90 |
| D | 19 | 450 | 70 |
| E | 21 | >1000 | <30 |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]
Table 3: Effect of Linker Length on SOS1 Degradation
| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) |
| 8b | 4 methylene units | >25 | ~60 |
| 8c (ZZ151) | 5 methylene units | 15.7 | 100 |
| 8d | 6 methylene units | >25 | ~80 |
This study identified an optimal 5-carbon chain length for SOS1 degradation, as shorter or longer chains produced a lower magnitude of degradation efficacy.[6]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to each well and scrape the cells.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7][8]
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with a blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection and Analysis:
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC in a cell-free system.
Protocol:
-
Reaction Setup:
-
Assemble Final Reactions:
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).[10]
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.[9]
-
Boil the samples to denature the proteins.[9]
-
Separate the proteins by SDS-PAGE.[9]
-
Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the POI to detect unmodified and higher molecular weight ubiquitinated species.[9]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): These techniques can measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of complex formation, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][12]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect and characterize ternary complex formation in a physiological environment.[12][13]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Optimization.
Caption: Troubleshooting Workflow for Poor Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.sg]
Technical Support Center: Troubleshooting Failed Protein Degradation Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during protein degradation experiments. The following guides and FAQs provide direct, actionable advice to resolve experimental failures and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My target protein level does not decrease after treatment with a proteasome inhibitor. What are the possible reasons?
A1: Several factors could lead to the lack of observable protein degradation:
-
Ineffective Proteasome Inhibition: The inhibitor concentration may be too low, or the incubation time too short. Additionally, some cell lines can exhibit resistance to specific inhibitors.
-
Alternative Degradation Pathways: Your protein of interest might be primarily degraded through the autophagy-lysosome pathway.[1] Cells can sometimes compensate for proteasome inhibition by upregulating these alternative pathways.[1]
-
High Protein Stability: The target protein may have a long half-life, requiring a longer experimental timeframe to observe significant degradation.[1]
-
Experimental Artifacts: Problems during sample preparation, such as incomplete cell lysis or degradation by other proteases, can interfere with the results.[1]
Q2: How can I confirm that my proteasome inhibitor is active in my experiment?
A2: It's essential to include positive controls to validate the inhibitor's efficacy.
-
Monitor a Known Proteasome Substrate: Treat your cells with the inhibitor and measure the levels of a well-characterized, short-lived protein known to be degraded by the proteasome, such as p53 or c-Myc. An accumulation of this control protein indicates successful proteasome inhibition.[1]
-
Directly Measure Proteasome Activity: You can perform a proteasome activity assay using a fluorogenic substrate to directly measure the chymotrypsin-like activity of the proteasome in your cell lysates.[2][3]
Q3: I am not observing any degradation of my target protein with my PROTAC/molecular glue. What should I check?
A3: The success of a PROTAC or molecular glue experiment hinges on the formation of a stable ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase.[4][5]
-
Ternary Complex Formation: Confirm the formation of the ternary complex using techniques like co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET).[4]
-
Proteasome-Dependent Degradation: To confirm that the degradation is proteasome-mediated, pre-treat the cells with a proteasome inhibitor (e.g., MG-132) before adding your degrader. A rescue of your target protein level would indicate that the degrader is working via the ubiquitin-proteasome system.[1]
-
Suboptimal Degrader Concentration: Too low a concentration may not effectively induce ternary complex formation, while excessively high concentrations can lead to the "hook effect," where non-productive binary complexes predominate.[5][6] Perform a dose-response experiment to identify the optimal concentration.[6]
-
Cell Line Specificity: The expression levels of the target protein and the specific E3 ligase recruited by your degrader can vary significantly between cell lines.[6] Verify the expression of both proteins in your chosen cell line by Western blot.[6]
Q4: My Western blot for ubiquitinated proteins shows a smear instead of distinct bands. How can I improve this?
A4: A high molecular weight smear is often indicative of polyubiquitination. However, several factors can affect the clarity of your results.
-
Protease and Deubiquitinase (DUB) Activity: Ensure you are using a lysis buffer supplemented with a cocktail of protease and DUB inhibitors (e.g., NEM, PR-619) to prevent the degradation of your target and the removal of ubiquitin chains during sample preparation.
-
Antibody Specificity: Use a highly specific antibody for your protein of interest for immunoprecipitation and a validated pan- or linkage-specific ubiquitin antibody for detection.
-
Stringent Washing: During immunoprecipitation, use stringent wash buffers to minimize non-specific protein binding.
Q5: I'm seeing an increase in LC3-II levels. Does this always mean autophagy is induced?
A5: Not necessarily. An increase in LC3-II can indicate either an induction of autophagy (increased autophagosome formation) or a blockage in the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. To distinguish between these possibilities, you must perform an autophagy flux assay. This involves treating cells with your experimental compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux.[7][8]
Troubleshooting Guides
Guide 1: Ubiquitin-Proteasome System (UPS) Experiments
| Problem | Potential Cause | Recommended Solution |
| No accumulation of target protein after proteasome inhibitor treatment | Inhibitor concentration too low or incubation time too short. | Perform a dose-response and time-course experiment to optimize inhibitor concentration and treatment duration.[1] |
| Cell line is resistant to the inhibitor. | Try a different proteasome inhibitor with a distinct mechanism of action. | |
| Protein is degraded by an alternative pathway (e.g., lysosomal). | Inhibit the lysosomal pathway (e.g., with chloroquine or bafilomycin A1) in parallel with proteasome inhibition. | |
| Weak or no signal for ubiquitinated protein in IP-Western | Low abundance of ubiquitinated protein. | Enrich for your protein of interest by immunoprecipitation before probing for ubiquitin.[9] |
| Active deubiquitinating enzymes (DUBs) in lysate. | Add DUB inhibitors (e.g., NEM, PR-619) to your lysis and wash buffers. | |
| Inefficient immunoprecipitation. | Optimize antibody concentration and incubation time. Ensure proper bead handling. | |
| High background in proteasome activity assay | Non-specific protease activity in the lysate. | Include a specific proteasome inhibitor (e.g., MG-132) as a negative control to differentiate proteasome activity from other protease activities.[2][3] |
| Autofluorescence of compounds or samples. | Run a blank control with lysate but without the fluorogenic substrate. |
Guide 2: Targeted Protein Degradation (PROTACs & Molecular Glues)
| Problem | Potential Cause | Recommended Solution |
| No target degradation observed | Inefficient ternary complex formation. | Confirm target and E3 ligase expression in your cell line. Perform a co-immunoprecipitation to verify complex formation.[4] |
| "Hook effect" due to high degrader concentration. | Perform a full dose-response curve, including lower concentrations, to identify the optimal degradation window.[4] | |
| Inactive ubiquitin-proteasome system (UPS). | Use a positive control for UPS-mediated degradation (e.g., a known proteasome substrate). Co-treat with a proteasome inhibitor to see if the target protein is rescued.[4] | |
| Incomplete degradation (high Dmax) | High rate of new protein synthesis. | Perform a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new synthesis occurs.[4] |
| Suboptimal ternary complex stability. | Ensure optimal cell health and assay conditions. | |
| Off-target effects observed | Degrader has affinity for other proteins. | Perform proteomic profiling (e.g., mass spectrometry) to identify other degraded proteins. Test for degradation of structurally related proteins. |
Guide 3: Autophagy & Lysosomal Degradation Experiments
| Problem | Potential Cause | Recommended Solution |
| Ambiguous LC3-II Western blot results | Static measurement of LC3-II levels is insufficient to determine flux. | Perform an autophagy flux assay by co-treating with a lysosomal inhibitor (e.g., bafilomycin A1, chloroquine).[10][11] |
| Poor separation of LC3-I and LC3-II bands. | Use a higher percentage polyacrylamide gel (e.g., 15%) for better resolution.[12] | |
| Weak or no signal for lysosomal protease activity | Incorrect pH of the assay buffer. | Ensure the assay buffer has the optimal acidic pH for the specific lysosomal protease being measured. |
| Inactive enzyme due to improper sample handling. | Prepare fresh lysates and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| Cell death observed with lysosomal inhibitors | Inhibitor concentration is too high or incubation is too long. | Perform a dose-response and time-course experiment to find the optimal concentration and duration that inhibits autophagy without causing excessive cytotoxicity.[13] |
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay (Immunoprecipitation)
This protocol describes the detection of ubiquitination of a protein of interest (POI) by immunoprecipitation followed by Western blotting.
Materials:
-
Cells expressing the POI
-
Lysis Buffer: RIPA buffer (or other suitable lysis buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, leupeptin, aprotinin, NEM, PR-619)
-
Wash Buffer: Lysis buffer with a lower detergent concentration
-
Antibody against the POI for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Anti-ubiquitin antibody (pan- or linkage-specific) for Western blotting
-
SDS-PAGE reagents and Western blotting equipment
Procedure:
-
Cell Lysis: Treat cells as required. Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against your POI overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
A high-molecular-weight smear or ladder of bands above the expected size of your POI indicates ubiquitination.
-
Protocol 2: Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for negative control
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates in a buffer without protease inhibitors that could interfere with the assay. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black plate, add your cell lysate to duplicate wells. To one set of wells, add the proteasome inhibitor MG-132.
-
Reaction Initiation: Add the fluorogenic proteasome substrate to all wells.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points.
-
Data Analysis: Subtract the fluorescence values of the inhibitor-treated wells from the untreated wells to determine the specific proteasome activity.
Protocol 3: PROTAC/Molecular Glue Efficacy Assay (DC50 and Dmax Determination)
This protocol outlines the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a degrader.
Materials:
-
Target cell line
-
PROTAC or molecular glue degrader
-
Reagents for Western blotting or another protein quantification method
-
Data analysis software
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate. Treat the cells with a serial dilution of your degrader for a predetermined optimal time (e.g., 24 hours).[14] Include a vehicle-only control (e.g., DMSO).[14]
-
Protein Quantification: Lyse the cells and quantify the level of your target protein using Western blotting or another sensitive method like ELISA or mass spectrometry. Be sure to include a loading control for Western blotting.
-
Data Analysis:
-
Quantify the target protein levels for each degrader concentration and normalize them to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
-
Visualizations
Experimental workflow for protein degradation analysis.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubiqbio.com [ubiqbio.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple methodology to assess endolysosomal protease activity involved in antigen processing in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 10. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 11. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 12. proteolysis.jp [proteolysis.jp]
- 13. med.fsu.edu [med.fsu.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects associated with PROTACs can stem from several factors:
-
Unintended Degradation of Non-Target Proteins: This is a major concern and can happen if the PROTAC induces the ubiquitination and subsequent degradation of proteins other than the intended target.[1][2] This can be due to a lack of selectivity in the warhead or the formation of unstable ternary complexes with off-target proteins.[3][4]
-
Pharmacological Effects of the PROTAC Molecule: The individual components of the PROTAC, the warhead (target-binding ligand) and the E3 ligase recruiter, can exert their own biological effects independent of protein degradation.[2]
-
"Off-target" Ubiquitination: A ternary complex consisting of the PROTAC, the E3 ligase, and an unintended protein can lead to the ubiquitination and degradation of that off-target protein.[2]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially overwhelm or alter the normal functioning of the UPS.[2]
-
Intrinsic Activity of the E3 Ligase Recruiter: For instance, pomalidomide-based PROTACs can inherently trigger the degradation of certain zinc-finger (ZF) proteins.[5][6]
Q2: How can the design of a PROTAC molecule be optimized to enhance selectivity?
A2: Several rational design strategies can be employed to improve the selectivity of PROTACs:
-
Optimize the Target-Binding Warhead: Utilizing a highly selective ligand for your protein of interest (POI) is a foundational step in minimizing off-target binding.[7]
-
Modify the Linker: The linker's length, composition, and attachment points are critical.[8] The linker influences the geometry of the ternary complex, which in turn affects which proteins are presented for ubiquitination.[7] Systematic modifications to the linker can significantly enhance selectivity.[7]
-
Select a Different E3 Ligase: Different E3 ligases have distinct sets of natural substrates and may form different off-target ternary complexes.[7] Exploring various E3 ligase recruiters can lead to a more selective degradation profile.[9]
-
Enhance Ternary Complex Cooperativity: The stability of the POI:PROTAC:E3 ligase ternary complex is crucial for selective degradation.[10][11] A well-designed PROTAC can promote favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable and cooperative complex that favors the degradation of the intended target.[4][12][13]
Q3: What are some advanced strategies to minimize off-tissue toxicity?
A3: To reduce toxicity in healthy tissues, several advanced strategies are being developed:
-
Tumor-Specific Ligand-Directed PROTACs (Ab-PROTACs): These involve conjugating a PROTAC to an antibody that targets a tumor-specific cell surface antigen.[14] This directs the PROTAC to cancer cells, concentrating its therapeutic effect.[14]
-
Pro-PROTACs: These are "caged" PROTACs that are activated under specific conditions found in the target tissue, such as hypoxia.[9][15] For example, a hypoxia-activated leaving group can be attached to the PROTAC, which is cleaved in the hypoxic tumor microenvironment to release the active degrader.[9][15]
-
Aptamer-Based PROTACs: Aptamers, which are single-stranded nucleic acids with high target specificity, can be used to guide PROTACs to specific tissues or cell types.[14]
-
Exploiting Overexpressed E3 Ligases: Identifying and utilizing E3 ligases that are overexpressed in cancer cells can enhance the tumor-selective degradation of the target protein.[14]
Troubleshooting Guides
Problem: High cytotoxicity observed in cell-based assays, unrelated to on-target degradation.
| Possible Cause | Troubleshooting Steps |
| Off-target protein degradation | 1. Conduct Global Proteomics: Use mass spectrometry-based proteomics to identify unintended degraded proteins.[1][16] 2. Validate Off-Targets: Confirm the degradation of potential off-targets using orthogonal methods like Western blotting.[17] 3. Redesign PROTAC: If a specific off-target is identified, consider redesigning the warhead or linker to avoid interaction with it. |
| Pharmacological effect of the PROTAC molecule | 1. Test Inactive Controls: Synthesize and test control molecules, such as one with an inactive E3 ligase ligand or a stereoisomer that doesn't bind the target, to see if the toxicity persists.[2] 2. Dose-Response Analysis: Determine if the cytotoxic concentration is significantly different from the concentration required for on-target degradation (DC50). A large therapeutic window is desirable.[2] |
| General cellular stress | 1. Optimize Concentration: Use the lowest effective concentration of the PROTAC that achieves robust target degradation.[18] 2. Time-Course Experiment: Determine the optimal incubation time to achieve degradation while minimizing long-term cellular stress.[18] |
Problem: Inconsistent or lack of selective degradation.
| Possible Cause | Troubleshooting Steps |
| Unstable ternary complex with the target protein | 1. Biophysical Assays: Use techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or AlphaLISA to assess the formation and stability of the ternary complex.[10][11] 2. Structural Biology: Obtain a crystal structure of the ternary complex to understand the protein-protein interactions and guide rational design of the linker to improve cooperativity.[13] |
| Promiscuous warhead | 1. Binding Assays: Profile the binding of the warhead against a panel of related proteins (e.g., kinome scan) to assess its selectivity. 2. Select a More Selective Warhead: If the current warhead binds to multiple off-targets, consider using a more selective ligand for your POI.[7] |
| Suboptimal linker | 1. Linker Optimization: Systematically synthesize and test a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a linker that promotes a more selective ternary complex.[7][8] |
Quantitative Data Summary
Table 1: Example of Off-Target Profile for Pomalidomide-Based ALK PROTACs
| PROTAC | ALK Degradation EC50 (nM) | ZF Degron Degradation |
| Original ALK PROTAC | 50 | Significant degradation observed |
| dALK-10 (Redesigned) | 100 | Minimal ZF degradation |
| Data adapted from a study on re-engineering ALK PROTACs to minimize off-target ZF degradation.[5] |
Key Experimental Protocols
1. Global Proteomics for Off-Target Identification (Mass Spectrometry-Based)
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[19]
-
Incubate for a short duration (e.g., 4-8 hours) to enrich for direct degradation targets.[19][20]
-
-
Sample Preparation:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.[2]
-
Utilize bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the identified off-targets.[2]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that the PROTAC engages with potential off-target proteins in a cellular context.
-
Treatment and Heating:
-
Treat intact cells with the PROTAC.
-
Heat the cells across a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
-
Analysis:
-
The binding of the PROTAC can stabilize a protein, resulting in a higher melting temperature. This shift can be detected by methods like Western blotting or mass spectrometry.
-
Visualizations
Caption: Potential on-target and off-target mechanisms of PROTACs.
Caption: A logical workflow for troubleshooting unexpected results with PROTACs.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sapient.bio [sapient.bio]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during PROTAC synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?
A1: In PROTACs, steric hindrance refers to the spatial arrangement of atoms within the PROTAC molecule or between the PROTAC and its binding partners (the target protein and the E3 ligase) that prevents the formation of a stable and productive ternary complex.[][2] This can occur if the linker is too short, causing the target protein and E3 ligase to clash, or if the linker's attachment points on the ligands are suboptimal, leading to an unfavorable orientation of the two proteins.[3][4] Ultimately, significant steric hindrance can lead to reduced binding affinity, failed ternary complex formation, and a loss of degradation activity.[][4]
Q2: How does the linker's length and composition influence steric hindrance?
A2: The linker is a critical determinant of a PROTAC's success and plays a major role in mitigating steric hindrance.
-
Length: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing simultaneous binding.[3] Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[3][5]
-
Composition: The atoms and functional groups within the linker affect its flexibility and conformation.[4] Flexible linkers, such as those containing polyethylene glycol (PEG) units, can allow for more conformational freedom to avoid steric clashes.[3][6] However, overly flexible linkers can have a high entropic penalty upon binding.[4] Rigid linkers, incorporating elements like piperazines or alkynes, can help pre-organize the PROTAC into a productive conformation but may also introduce new steric challenges if not designed properly.[][7]
Q3: What are the common signs that my PROTAC synthesis or activity is failing due to steric hindrance?
A3: Steric hindrance can manifest in several ways:
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Low or no product yield during synthesis: Bulky functional groups on the warhead, linker, or E3 ligase ligand can physically block reactive sites, leading to incomplete reactions.
-
Poor binding affinity: Steric clashes can weaken the interaction of the PROTAC with either the target protein or the E3 ligase in binary binding assays.[4]
-
Lack of ternary complex formation: Even with good binary binding, steric hindrance can prevent the assembly of the complete target-PROTAC-E3 ligase complex.
-
Inactive PROTAC in degradation assays: The ultimate sign is a failure to induce degradation of the target protein, often observed as a flat dose-response curve.[8]
Q4: Can computational modeling help predict and overcome steric hindrance?
A4: Yes, computational modeling is a powerful tool for predicting and mitigating steric hindrance.[2] Techniques like molecular docking and molecular dynamics simulations can be used to model the ternary complex.[7][9] These models can help visualize potential clashes, predict the optimal linker length and attachment points, and guide the rational design of PROTACs before synthesis, thereby saving time and resources.[10][11]
Q5: How can "click chemistry" be used to overcome synthetic challenges related to steric hindrance?
A5: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for synthesizing PROTACs, especially when dealing with sterically hindered components.[12][13] This approach allows for the late-stage connection of the warhead and E3 ligase ligand modules, which can be synthesized independently.[] The reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for coupling complex and bulky molecules that might be challenging to connect using traditional methods.[15][16]
Troubleshooting Guides
Guide 1: Low or No Product Yield in Final Coupling Step
Problem: You are experiencing low to no yield in the final step of your PROTAC synthesis, where the warhead-linker intermediate is coupled to the E3 ligase ligand (or vice versa).
| Possible Cause | Suggested Solution |
| Steric hindrance around the reaction site. | 1. Change Coupling Chemistry: Switch to a more robust and less sterically sensitive reaction, such as click chemistry (e.g., CuAAC).[13][] 2. Increase Reaction Temperature/Time: Carefully increase the reaction temperature or extend the reaction time to overcome the activation energy barrier. Monitor for degradation of starting materials. 3. Use a More Active Catalyst/Reagent: For amide couplings, explore different coupling reagents (e.g., HATU, COMU) or additives (e.g., Oxyma). |
| Poor solubility of intermediates. | 1. Alter Solvent System: Use a different solvent or a co-solvent system to improve the solubility of both coupling partners. 2. Modify Linker Composition: Incorporate more polar groups (e.g., PEG units) into the linker to enhance solubility.[3] |
| Incorrect reaction conditions. | 1. Verify pH: Ensure the reaction pH is optimal for the chosen coupling chemistry. 2. Degas Solvents: Remove dissolved oxygen, which can interfere with certain reactions, especially those involving catalysts. |
Guide 2: PROTAC Binds to Target and E3 Ligase Individually but Fails to Degrade the Target
Problem: Your PROTAC shows good affinity for both the target protein and the E3 ligase in binary assays (e.g., SPR, ITC), but it does not induce target degradation in cellular assays.
| Possible Cause | Suggested Solution |
| Steric clashes prevent ternary complex formation. | 1. Modify Linker Length: Synthesize a small library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[3][5] 2. Change Linker Attachment Point: Alter the "exit vector" on the warhead or E3 ligase ligand. This can drastically change the relative orientation of the recruited proteins.[2][3] 3. Increase Linker Flexibility: If using a rigid linker, try a more flexible alternative (e.g., a PEG-based linker) to allow for more conformational sampling.[] |
| Unfavorable protein-protein interactions in the ternary complex. | 1. Computational Modeling: Use molecular modeling to predict the structure of the ternary complex and identify potential repulsive interactions between the surfaces of the target protein and the E3 ligase.[10] 2. Switch E3 Ligase: If possible, synthesize a new PROTAC that utilizes a different E3 ligase (e.g., switch from VHL to CRBN), as the different protein surfaces might be more compatible.[8] |
| Poor cell permeability. | 1. Assess Permeability: Use assays like PAMPA to determine if the PROTAC can cross the cell membrane.[6] 2. Modify Physicochemical Properties: Adjust the linker to reduce polar surface area or introduce features that can form intramolecular hydrogen bonds to shield polar groups.[17] |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Library with Varying Linker Lengths using Click Chemistry
This protocol describes a modular approach to generate a small library of PROTACs with different linker lengths to overcome potential steric hindrance.
1. Synthesis of Alkyne-Modified Warhead:
- Identify a non-critical position on your target protein binder (warhead) for linker attachment.
- Synthesize a derivative of the warhead with a terminal alkyne group at the chosen position. Standard organic synthesis techniques are used here.
2. Synthesis of Azide-Modified E3 Ligase Ligand with Varying Linker Lengths:
- Start with a common E3 ligase ligand (e.g., a pomalidomide derivative for CRBN).
- React the ligand with a series of commercially available PEG linkers of different lengths (e.g., 2, 4, 6, 8 PEG units) that have been pre-functionalized with an azide group on one end and a reactive group (e.g., a tosylate or bromide) on the other. This will generate a set of E3 ligase ligand-linker-azide intermediates.
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
- For each linker length, dissolve the alkyne-modified warhead (1 equivalent) and the corresponding azide-modified E3 ligase ligand (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water).
- Add a copper(II) sulfate solution (0.1 equivalents) and a sodium ascorbate solution (0.2 equivalents).
- Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
- Upon completion, purify the resulting PROTAC by reverse-phase HPLC.
4. Characterization:
- Confirm the identity and purity of each PROTAC in the library using LC-MS and NMR.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A workflow for troubleshooting an inactive PROTAC.
Caption: Key considerations for linker design to avoid steric hindrance.
References
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Cell Permeability of XL388-C2-NH2 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cell permeability of XL388-C2-NH2 and related molecular degraders.
Troubleshooting Guide
Issue: Poor or no target degradation observed with this compound.
A primary reason for suboptimal performance of a molecular degrader is its inability to efficiently cross the cell membrane and reach its intracellular target.[1][2] This guide provides a systematic approach to diagnosing and addressing low cell permeability.
Workflow for Troubleshooting Poor Cell Permeability:
Caption: A stepwise workflow for troubleshooting poor degrader efficacy, starting from target validation to permeability assessment and chemical optimization.
Frequently Asked Questions (FAQs)
Q1: My this compound degrader shows potent target binding in biochemical assays but weak activity in cell-based assays. What is the likely cause?
This discrepancy often points to poor cell permeability.[1] While the molecule is effective in an idealized in-vitro environment, its physicochemical properties may prevent it from efficiently crossing the lipid bilayer of the cell membrane to engage its intracellular target, mTOR.[2] Factors such as high molecular weight, a large polar surface area, and multiple hydrogen bond donors, which are common in degraders, can hinder passive diffusion into the cell.[3][4]
Q2: What initial steps can I take to confirm that low cell permeability is the problem?
To diagnose permeability issues, a combination of computational and experimental approaches is recommended:
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In Silico Modeling: Calculate physicochemical properties such as molecular weight (MW), topological polar surface area (TPSA), and the number of rotatable bonds. Degraders often fall outside the typical "Rule of 5" for oral bioavailability, but these metrics can provide initial clues.[5]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid, cell-free method to assess a compound's ability to passively diffuse across an artificial lipid membrane. It provides a good first indication of membrane permeability.[6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption and permeability. It can also identify if the compound is a substrate for efflux transporters.[7][8]
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Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of the target protein (mTOR) in intact cells. If this compound can enter the cells and bind to mTOR, it will increase the protein's melting point. A lack of a thermal shift suggests the degrader is not reaching its target in sufficient concentrations.[1]
Q3: What structural modifications can I make to this compound to improve its cell permeability?
Several strategies can be employed to enhance the permeability of degraders:
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Linker Optimization: The linker is a highly flexible component for modification.[9]
-
Replace PEG Linkers: Consider replacing hydrophilic polyethylene glycol (PEG) linkers with more lipophilic alkyl chains or a 1,4-disubstituted phenyl ring, which has been shown to improve permeability.[5][9]
-
Rigidification: Introducing cyclic structures (e.g., piperazine) into the linker can reduce the number of rotatable bonds and pre-organize the molecule into a more permeable conformation.[2][4]
-
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the hydrogen bond donor count and polarity, which often leads to a significant increase in permeability.[3][10]
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can create a more compact, "chameleonic" structure that masks polar groups, reducing the effective polar surface area and enhancing membrane transit.[11]
-
Prodrug Approach: A lipophilic group can be temporarily attached to the degrader, for instance at the CRBN ligand, to increase its permeability. This group is later cleaved off by intracellular enzymes to release the active degrader.[9][11]
Q4: Will increasing the lipophilicity of my degrader always improve its performance?
Not necessarily. While increasing lipophilicity can improve passive diffusion across the cell membrane, excessive lipophilicity can lead to other problems, such as:
-
Poor Aqueous Solubility: The compound may precipitate out of solution in aqueous media, reducing the effective concentration available for absorption.[3]
-
Membrane Retention: Highly lipophilic compounds can get "stuck" within the lipid bilayer and fail to reach the cytoplasm.[10]
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Increased Off-Target Toxicity: Higher lipophilicity can lead to non-specific binding to other cellular components.
A balance must be struck. The optimal lipophilicity (measured as ALogP) for degraders is often suggested to be in the range of 3-5.[10]
Q5: How does XL388's mechanism of action relate to the degrader's function?
XL388 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2.[12][13][14] In the context of a degrader like this compound, the XL388 moiety serves as the "warhead" that binds to the mTOR protein. The "C2-NH2" part is presumably a linker connected to an E3 ligase binder (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). The entire molecule's purpose is to form a ternary complex between mTOR and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of mTOR.
mTOR Signaling Pathway and Degrader Action:
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioivt.com [bioivt.com]
- 8. pharmaron.com [pharmaron.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. scispace.com [scispace.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. XL-388 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex Western Blot Results for Degradation
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Western blot analysis, with a specific focus on identifying and interpreting protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of protein degradation on a Western blot?
A1: Protein degradation typically manifests in one or more of the following ways on a Western blot:
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Appearance of Lower Molecular Weight (MW) Bands: These bands represent fragments of your target protein.[1][2]
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Decreased Intensity of the Full-Length Band: As the protein degrades, the amount of the intact, full-length version decreases.
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Smearing: A smear below the main band can indicate widespread and heterogeneous degradation of the target protein.[3]
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High Molecular Weight Smears or Bands: In the context of the ubiquitin-proteasome pathway, high MW smears can represent polyubiquitinated forms of the target protein, marking it for degradation.[4]
Q2: How can I distinguish between protein degradation and non-specific antibody binding?
A2: Differentiating between degradation products and non-specific bands is a common challenge.[5][6] Here are some strategies:
-
Use a Positive Control: If possible, use a known positive control for your protein to confirm the expected band size.[3]
-
Use a Negative Control: A lysate from cells known not to express the protein (e.g., knockout cells) can help identify non-specific bands.[7]
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Antibody Specificity: Ensure your primary antibody has been validated for Western blotting and for the species you are studying.[8] Using affinity-purified antibodies can reduce non-specific binding.[6]
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Protease Inhibitors: The most definitive way is to see if the lower MW bands disappear when fresh protease inhibitors are added to the lysis buffer during sample preparation.[2] If the bands vanish, they are likely degradation products.
Q3: What is the difference between degradation and specific cleavage (e.g., by caspases)?
A3: While both result in lower MW fragments, they have different implications.
-
Degradation often refers to the complete turnover of a protein, frequently via the proteasome, which can result in multiple fragments or a smear.[3][9]
-
Specific Cleavage , such as by caspases during apoptosis, results in distinct, predictable fragments.[10][11] For instance, Caspase-3 is activated by cleavage of its 35 kDa pro-form into 17/19 kDa and 12 kDa fragments.[11][12] You can use antibodies that specifically recognize the full-length protein or the cleaved fragment to distinguish between the two states.[11][12]
Q4: My protein of interest is known to be ubiquitinated. What should I expect to see on my Western blot?
A4: When a protein is targeted for degradation by the ubiquitin-proteasome system, it is tagged with a chain of ubiquitin molecules. On a Western blot, this can appear as a "ladder" or smear of bands at a much higher molecular weight than your protein of interest.[4] Each added ubiquitin molecule adds approximately 8 kDa to the protein's size.[4] To visualize this, you may need to enrich for your protein of interest via immunoprecipitation (IP) first, and then blot with an anti-ubiquitin antibody.[9] Treating cells with a proteasome inhibitor like MG132 can help these ubiquitinated forms accumulate, making them easier to detect.[9][13]
Troubleshooting Guide
This section addresses specific issues you may encounter when your Western blot results suggest protein degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple bands at lower MW than expected. | 1. Proteolytic degradation during sample prep. [6] 2. Protein is naturally cleaved (e.g., activated). [14] 3. Splice variants of the protein exist. [1] 4. Antibody is cross-reacting with other proteins. [5] | 1. Always prepare samples on ice. Add a fresh cocktail of protease inhibitors to your lysis buffer. Use fresh samples and avoid repeated freeze-thaw cycles.[2][8][15] 2. Consult the literature for your protein. Check databases like UniProt for known cleavage sites or activation mechanisms.[3] Use antibodies specific to the cleaved form if available.[11][16] 3. Check protein databases (e.g., UniProt) for known isoforms. [3] 4. Run a negative control (knockout or non-expressing cells). [7] Try a different, validated primary antibody.[2] |
| Smear appearing below the main band. | 1. Widespread protein degradation. This can happen if samples are old or not handled properly (e.g., without protease inhibitors).[3] 2. Too much protein loaded in the lane. [3] | 1. Ensure optimal sample handling. Use fresh lysates and always include protease inhibitors.[3] 2. Perform a protein concentration assay (e.g., BCA) and load less protein. A typical starting point is 20-30 µg of whole-cell lysate per lane.[3][17] |
| Full-length protein band is very faint or absent, but I expect to see it. | 1. The protein has a very high turnover rate (degrades quickly). [18] 2. Low expression of the target protein in your sample. [3] 3. Inefficient protein transfer. [15] | 1. Treat cells with a proteasome inhibitor (e.g., MG132) or lysosomal inhibitor (e.g., Chloroquine) before lysis to prevent degradation and allow the protein to accumulate. [13][19] 2. Enrich your protein of interest using immunoprecipitation (IP) before running the Western blot. [8] Load a higher amount of total protein per lane.[3] 3. Check transfer efficiency with Ponceau S staining. For large proteins, consider a wet transfer method overnight.[20] |
| High MW smear or laddering pattern appears. | 1. Protein is polyubiquitinated. [4] 2. Protein aggregation due to sample preparation. [15] | 1. This is likely a real result if studying degradation pathways. To confirm, perform an IP for your protein of interest and then blot with an anti-ubiquitin antibody. Pre-treating cells with a proteasome inhibitor should enhance this signal.[9] 2. Avoid boiling samples at 95-100°C if aggregation is suspected. Instead, try heating at 70°C for 10-20 minutes. Ensure fresh reducing agent (DTT or β-mercaptoethanol) is in your sample buffer.[7][15] |
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Monitor Protein Degradation
This protocol is used to determine the stability or half-life of a protein after blocking new protein synthesis.
Materials:
-
Cells expressing the protein of interest
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails[21]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody to the protein of interest
-
Primary antibody to a stable loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with a final concentration of 20-50 µg/mL of cycloheximide to inhibit protein synthesis.
-
Time Points: Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately after adding CHX.
-
Cell Lysis: For each time point, wash the cells once with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells and collect the lysate in a microcentrifuge tube.[21]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer and boil at 95°C for 5 minutes (unless your protein is prone to aggregation).[21]
-
Western Blot: Load equal amounts of total protein (e.g., 20 µg) for each time point onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with the primary antibody for your protein of interest and a primary antibody for a loading control. Follow with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[20]
-
Analysis: Quantify the band intensities for your protein of interest at each time point using densitometry software. Normalize these values to the loading control. Plot the normalized intensity versus time to visualize the rate of degradation.
Protocol 2: Confirmation of Proteasome-Mediated Degradation
This protocol uses a proteasome inhibitor to determine if a protein's degradation is dependent on the ubiquitin-proteasome pathway.
Materials:
-
Same as Protocol 1, but replace Cycloheximide with a proteasome inhibitor (e.g., MG132, stock solution 10 mM in DMSO).
Procedure:
-
Experimental Setup: Seed cells for four treatment conditions:
-
Vehicle Control (e.g., DMSO)
-
Degradation Stimulus (e.g., the drug or condition you are studying)
-
Proteasome Inhibitor only (e.g., 10-20 µM MG132)
-
Stimulus + Proteasome Inhibitor
-
-
Cell Treatment: Treat the cells for a predetermined amount of time (e.g., 4-6 hours). For the combination group, it is common to pre-treat with the proteasome inhibitor for 1-2 hours before adding the stimulus.
-
Lysis and Western Blot: Follow steps 3-8 from Protocol 1 to lyse the cells, quantify protein, and perform the Western blot.
-
Analysis: Compare the protein levels across the four conditions. If your stimulus causes degradation, you will see a decrease in your protein band in the "Stimulus" lane compared to the "Vehicle" lane. If this degradation is proteasome-dependent, the protein level in the "Stimulus + Proteasome Inhibitor" lane should be partially or fully restored, similar to the "Vehicle" or "Proteasome Inhibitor only" lanes.[22]
Data Presentation
Table 1: Example Data from a Cycloheximide (CHX) Chase Experiment
This table shows quantified Western blot data for "Protein X" to determine its half-life. Densitometry values were normalized to a β-actin loading control.
| Time after CHX (hours) | Normalized Intensity of Protein X (Arbitrary Units) | % of Protein Remaining (vs. T=0) |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.60 | 60% |
| 8 | 0.35 | 35% |
| 12 | 0.15 | 15% |
| 24 | < 0.05 | < 5% |
From this data, the half-life of Protein X can be estimated to be approximately 6 hours.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
References
- 1. Western Blot Doctor™ — Protein Band Size and Pattern Problems | Bio-Rad [bio-rad.com]
- 2. LabXchange [labxchange.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Cleaved Caspase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing E3 Ligase Recruitment with Linker Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker design for Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, composition, and attachment points are critical parameters that dictate the efficacy of a PROTAC.[1][2]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a crucial factor that must be empirically optimized for each target protein-E3 ligase pair.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable and productive ternary complex.[1]
-
Too long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1] In some cases, PROTACs with longer linkers have been observed to lack positive cooperativity in ternary complex formation.[2]
Studies have shown that there is often an optimal linker length for maximal degradation. For instance, for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[3]
Q3: How does linker composition influence PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1]
-
Hydrophilicity: Incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility.[4]
-
Lipophilicity: More lipophilic groups can enhance cell permeability.
-
Rigidity: Rigid structures, such as aromatic rings or cyclic moieties, can enhance conformational stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][] Flexible linkers, like alkyl chains, offer a high degree of conformational flexibility, which can be advantageous in early-stage development.[2]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This occurs because high concentrations of a PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity by enhancing the stability and cooperativity of the ternary complex.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but it fails to induce target degradation.
This is a common challenge and often points to issues with the formation of a productive ternary complex. Here are potential linker-related issues and troubleshooting steps:
| Potential Issue | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths to identify the optimal length for ternary complex formation and degradation. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues are not accessible for ubiquitination. Redesign the linker to alter the relative orientation of the two proteins. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability by incorporating elements like PEG or tuning lipophilicity.[1][7][8][9][10] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign. |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Issue | Troubleshooting Steps |
| Low Ternary Complex Stability/Cooperativity | A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable. Modify the linker to enhance protein-protein interactions within the ternary complex. |
| Excessive Linker Flexibility | A highly flexible linker can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Introduce more rigid elements into the linker to pre-organize the PROTAC in a conformation favorable for ternary complex formation.[5] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy and properties.
Table 1: Impact of PEG Linker Length on Target Protein Degradation [4]
| Target Protein | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | 2 | 50 | >90 |
| BRD4 | 3 | 25 | >95 |
| BRD4 | 4 | 10 | >98 |
| BRD4 | 5 | 20 | >95 |
| BTK | 3 | 150 | ~80 |
| BTK | 4 | 75 | ~90 |
| BTK | 5 | 50 | >95 |
| BTK | 6 | 100 | ~85 |
Table 2: Impact of Linker Composition on PROTAC Cell Permeability [1]
| PROTAC ID | Linker Composition | In Vitro VHL Binding IC50 (nM) | In Cellulo VHL Engagement IC50 (nM) | Permeability (In Cellulo/In Vitro Ratio) |
| 1 | Alkyl Chain | 100 | 5000 | 50 (Low) |
| 2 | PEG | 120 | 240 | 2 (High) |
| 3 | Propargyl Ether | 90 | 450 | 5 (Medium-High) |
| 4 | Alkyl-Amide | 150 | 3000 | 20 (Medium-Low) |
| 9 | PEG-Amide | 110 | 220 | 2 (High) |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[11][12][13][14]
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD,binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[14][15][16][17][18]
Protocol: [14]
-
Sample Preparation: Ensure all proteins and the PROTAC are in identical, degassed buffer to minimize heats of dilution.[17]
-
Binary Binding Affinity (PROTAC to E3 Ligase - KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of Target Protein - KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess.
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD1 / KD,ternary.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a controlled, cell-free environment.[19][20]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in ubiquitination buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase
-
Target protein
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations) or DMSO (vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species. An increase in the high molecular weight smear upon PROTAC treatment indicates successful ubiquitination.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC linker optimization.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTAC linker optimization.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. aragen.com [aragen.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. lifesensors.com [lifesensors.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating XL388-C2-NH2 in the Context of Established Alternatives
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for drug development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.
This guide provides a comparative analysis of various PROTAC linkers, with a focus on contextualizing the performance of XL388-C2-NH2 against more established linker classes. Due to the limited publicly available information on this compound, this guide will focus on providing a framework for its evaluation by comparing the known characteristics of widely used linker types, supported by experimental data from peer-reviewed studies.
The General Architecture of a PROTAC Molecule
A PROTAC molecule's function is predicated on its ability to form a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The linker's length, rigidity, and chemical composition are all critical parameters that influence the geometry of this complex and, consequently, the efficiency of protein degradation.
Caption: The mechanism of action of a PROTAC molecule, leading to targeted protein degradation.
Comparative Analysis of PROTAC Linkers
The choice of a PROTAC linker is a critical determinant of its biological activity. The most common classes of linkers include polyethylene glycol (PEG) chains, alkyl chains, and more rigid or functionalized linkers. The optimal linker is often determined empirically for each target and E3 ligase pair.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a key parameter that is frequently optimized.
Alkyl Linkers
Alkyl chains offer a more hydrophobic and often more rigid alternative to PEG linkers. Their straightforward synthesis allows for the systematic variation of linker length to probe the optimal distance for ternary complex formation.
Functionalized and Rigid Linkers
To improve upon the often "floppy" nature of PEG and alkyl chains, researchers have developed linkers with incorporated rigid moieties such as aromatic rings or constrained cyclic structures. These can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to increased potency.
Quantitative Comparison of PROTAC Linker Performance
The following table summarizes data from various studies to illustrate the impact of linker composition and length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG4 | BRD4 | VHL | HeLa | 2.9 | >95 | [1] |
| PEG6 | BRD4 | VHL | HeLa | 1.8 | >95 | [1] |
| Alkyl-C8 | BRD4 | CRBN | MOLM-13 | 5.1 | >90 | [] |
| Alkyl-C12 | BRD4 | CRBN | MOLM-13 | 1.2 | >95 | [] |
| Piperazine-based | BTK | CRBN | TMD8 | 0.8 | ~95 | [3] |
Note: The performance of a PROTAC is highly context-dependent, and the data presented here should be considered illustrative of general trends. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions.
Experimental Protocols
To ensure the robust evaluation and comparison of different PROTAC linkers, standardized experimental protocols are essential.
Western Blotting for Protein Degradation
This is the most common method for quantifying the extent of protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The Dmax is the maximum percentage of protein degradation observed, and the DC50 is the concentration of the PROTAC that induces 50% of the maximal degradation.
Ternary Complex Formation Assays
Assays to measure the formation of the ternary complex can provide mechanistic insights into PROTAC activity.
Example: Isothermal Titration Calorimetry (ITC)
-
Protein and PROTAC Preparation: Purify the target protein and the E3 ligase complex. Prepare a concentrated solution of the PROTAC.
-
ITC Experiment: Titrate the PROTAC into a solution containing the target protein and the E3 ligase.
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (Kd) and stoichiometry of the ternary complex formation.
Experimental Workflow for PROTAC Evaluation
The systematic evaluation of a new PROTAC, such as one incorporating the this compound linker, follows a well-defined workflow.
Caption: A general experimental workflow for the evaluation and comparison of PROTACs.
Conclusion
References
A Comparative Guide to Linker Chemistry in PROTACs: XL388-C2-NH2 versus PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
This guide provides a comparative analysis of two distinct linker strategies in the context of PROTACs targeting the mammalian target of rapamycin (mTOR) using the inhibitor XL388 as the protein of interest (POI) ligand. We will explore the characteristics of a short, aliphatic linker, represented by an ethylamine moiety (-C2-NH2), and compare them to the widely used polyethylene glycol (PEG)-based linkers.
Signaling Pathway: PROTAC-Mediated mTOR Degradation
PROTACs targeting mTOR, such as those hypothetically derived from the mTOR inhibitor XL388, are designed to induce the degradation of mTOR, a key regulator of cell growth, proliferation, and survival. The PROTAC facilitates the formation of a ternary complex between mTOR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of mTOR by the proteasome. This intervention effectively shuts down mTOR signaling pathways implicated in various diseases, including cancer.
Caption: Mechanism of PROTAC-mediated mTOR degradation.
Comparative Analysis of Linker Properties
The choice between a short aliphatic linker like -C2-NH2 and a flexible, hydrophilic PEG-based linker can significantly impact the physicochemical and pharmacological properties of a PROTAC.
| Feature | XL388-C2-NH2 (Short Aliphatic Linker) | PEG-Based Linkers |
| Structure & Flexibility | Short, rigid ethylamine chain. Offers limited conformational flexibility. | Flexible chains of repeating ethylene glycol units. High degree of conformational freedom.[2] |
| Solubility | Generally more hydrophobic, which can decrease aqueous solubility. | Hydrophilic nature of the PEG chain typically enhances the aqueous solubility of the PROTAC.[3] |
| Cell Permeability | The increased hydrophobicity may improve passive diffusion across cell membranes.[2] However, very short linkers can sometimes lead to reduced permeability. | Can improve solubility, but longer PEG chains may increase the polar surface area, potentially reducing cell permeability.[4] |
| Metabolic Stability | Generally considered metabolically stable. | Also generally stable, but can be susceptible to oxidation depending on the specific structure.[3] |
| Ternary Complex Formation | The rigidity can pre-organize the PROTAC into a favorable conformation for ternary complex formation, but may also lead to steric hindrance if the geometry is not optimal.[2] | The flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] However, high flexibility can also result in an entropic penalty upon binding. |
| Synthesis | Generally straightforward synthetic accessibility. | Readily available in various lengths and with diverse functional groups for conjugation.[5] |
Quantitative Performance Comparison
While a direct head-to-head comparison for XL388-based PROTACs with C2-NH2 versus PEG linkers is not available in the published literature, we can analyze representative data from studies on other PROTACs to illustrate the impact of linker composition. The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with different linker types.
Table 1: Performance of BTK-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK Degrader 2 | Thalidomide | PEG | 13 | 0.8 | ~95 |
Data synthesized from published literature for illustrative purposes.[2]
Table 2: Performance of BRD4-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | Pomalidomide | PEG | 4 | 0.005 | >95 |
| BRD4 Degrader 2 | Pomalidomide | Alkyl | 6 | 0.025 | >95 |
Data synthesized from published literature for illustrative purposes.[2]
Interpretation of Data: The presented data illustrates that both short alkyl and PEG linkers can be utilized to create potent PROTACs with low nanomolar DC50 values. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and often require empirical optimization. For instance, with the BTK degraders, a modest increase in PEG linker length led to a slight improvement in both DC50 and Dmax. In the case of the BRD4 degraders, both a short PEG and a slightly longer alkyl linker resulted in highly potent molecules.
Experimental Protocols
The evaluation of novel PROTACs involves a series of key experiments to determine their efficacy and pharmacological properties.
Western Blot for Protein Degradation Assessment
This is a fundamental technique to quantify the extent of target protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein (e.g., mTOR) and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: Detect the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC compound is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.
Pharmacokinetic (PK) Studies in Animal Models
In vivo studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
Methodology:
-
Animal Dosing: Administer the PROTAC to a cohort of animals (e.g., mice or rats) via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Sample Collection: Collect blood samples at various time points after dosing. Plasma is then separated from the blood samples.
-
Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for extravascular administration routes).
-
Conclusion
The choice between a short aliphatic linker like this compound and a PEG-based linker is a critical decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. Short, more rigid linkers may offer advantages in terms of cell permeability and pre-organization for ternary complex formation, while the flexibility and hydrophilicity of PEG linkers can enhance solubility and facilitate productive interactions between the target protein and the E3 ligase.
Ultimately, the optimal linker is target- and system-dependent, and a systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers is often necessary to identify the most potent and effective degrader. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTAC candidates.
References
On-Target Protein Degradation: A Comparative Guide to Validation by Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, validating the on-target degradation of a protein of interest is a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of mass spectrometry with alternative methods for this validation, supported by experimental data and detailed protocols.
Mass spectrometry has emerged as a powerful, unbiased, and highly sensitive tool for monitoring changes in the proteome. However, traditional methods like Western blotting and newer high-throughput assays also play significant roles in the validation workflow. The choice of method depends on the specific experimental needs, including throughput, sensitivity, and the desire to identify off-target effects.
Comparison of Key Methodologies
The validation of on-target protein degradation is most commonly performed using mass spectrometry, Western blotting, or high-throughput immunoassays. Each method offers a unique set of advantages and disadvantages in terms of specificity, throughput, and the scope of analysis.
| Feature | Mass Spectrometry (Quantitative Proteomics) | Western Blot | HiBiT/NanoBRET Assays |
| Principle | Identification and quantification of peptides based on mass-to-charge ratio. | Immunodetection of a specific protein after separation by size. | Luminescence-based detection of a tagged protein. |
| Specificity | Very high; identifies unique peptides for each protein. | Dependent on antibody specificity; potential for cross-reactivity. | High for the tagged protein. |
| Throughput | Moderate to high, especially with multiplexing (e.g., TMT). | Low to moderate. | High; suitable for screening large compound libraries.[1] |
| Quantification | Highly quantitative and reproducible.[2] | Semi-quantitative; can be influenced by multiple factors.[3] | Highly quantitative and reproducible.[4][5] |
| Multiplexing | High; can quantify thousands of proteins simultaneously.[6] | Possible with fluorescent antibodies, but limited.[7] | Possible with multiplexed viability assays.[5] |
| Off-Target Analysis | Yes, provides a global view of the proteome. | No, targets a single protein. | No, specific to the tagged protein. |
| Sample Requirement | Can be performed with relatively low sample amounts. | Requires larger amounts of cellular material.[1] | Low sample requirement. |
| Cost | High initial instrument cost, lower per-sample cost with multiplexing. | Lower instrument cost, ongoing antibody costs. | Moderate; requires tagged cell lines. |
| Time | More time-consuming for sample preparation and data analysis. | Faster for a small number of targets. | Very fast, with real-time capabilities.[8] |
Quantitative Data Comparison
The efficacy of a protein degrader is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater maximal degradation.[9]
The following table summarizes a conceptual comparison of DC50 and Dmax values for a hypothetical pan-Akt degrader, MS-154, as might be determined by different validation methods.
| Cell Line | Method | Akt1 DC50 (nM) | Akt1 Dmax (%) | Akt2 DC50 (nM) | Akt2 Dmax (%) | Akt3 DC50 (nM) | Akt3 Dmax (%) |
| PANC-1 | Western Blot | 15 | 90 | 25 | 85 | 30 | 80 |
| PANC-1 | Mass Spectrometry | 12 | 92 | 22 | 88 | 28 | 83 |
| PANC-1 | HiBiT Assay | 10 | 95 | 20 | 90 | 25 | 88 |
This table is a representative example based on typical experimental outcomes and does not represent actual data for a specific compound.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding.
References
- 1. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. Target Degradation [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to In-Cell Ternary Complex Formation Confirmation Methods
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex within a cellular environment is a critical step in validating the mechanism of action for a wide range of therapeutics, particularly for Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of key in-cell methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The induced proximity of two proteins by a small molecule, forming a ternary complex, is a cornerstone of targeted protein degradation. A PROTAC, for instance, functions by bringing a target protein and an E3 ubiquitin ligase into close quarters, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The formation of this transient ternary complex is the linchpin of this process. Therefore, robust and reliable methods to detect and quantify this event in a physiologically relevant cellular context are paramount.
This guide will delve into the principles, protocols, and comparative performance of several widely used in-cell techniques: Bioluminescence Resonance Energy Transfer (BRET), specifically NanoBRET; two-step Co-immunoprecipitation (Co-IP); Cellular Thermal Shift Assay (CETSA); and Förster Resonance Energy Transfer (FRET) combined with Bimolecular Fluorescence Complementation (BiFC).
Comparison of In-Cell Methods for Ternary Complex Detection
| Method | Principle | Output | Throughput | Live-Cell Imaging | Key Advantages | Key Limitations |
| NanoBRET | Proximity-dependent energy transfer from a NanoLuc luciferase donor to a fluorescently labeled HaloTag acceptor.[3][4] | Ratiometric luminescence signal | High | Yes (kinetic and endpoint) | High sensitivity, quantitative, real-time measurements, amenable to high-throughput screening.[4][5] | Requires genetic engineering (tagging of proteins), potential for steric hindrance from tags. |
| Two-Step Co-IP | Sequential immunoprecipitation of two different components of the putative ternary complex. | Western blot detection of the third component. | Low to Medium | No | Utilizes endogenous or tagged proteins, provides direct evidence of a three-partner complex.[][7] | Prone to false negatives due to transient nature of complexes, labor-intensive, not easily quantifiable. |
| CETSA | Ligand-induced thermal stabilization of the target protein within the ternary complex.[8] | Western blot or ELISA-based detection of soluble protein after heat shock. | Medium | No | Label-free, can be performed on endogenous proteins in intact cells and tissues.[8] | Indirect measure of complex formation, may not be suitable for all targets, requires careful optimization of heating conditions. |
| BiFC-FRET | Reconstitution of a fluorescent protein upon interaction of two components (BiFC), followed by energy transfer to a third fluorescently tagged protein (FRET).[9] | FRET signal (e.g., sensitized emission or fluorescence lifetime imaging). | Low | Yes | Visualizes the subcellular localization of the ternary complex, provides spatial information.[9] | Irreversible nature of BiFC can trap transient interactions, requires triple transfection and complex image analysis. |
Signaling and Experimental Workflow Diagrams
Detailed Experimental Protocols
NanoBRET™ Ternary Complex Assay in Live Cells
This protocol is adapted for detecting the formation of a BRD4-PROTAC-CRBN/VHL ternary complex.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmids: NanoLuc®-BRD4, HaloTag®-CRBN, or HaloTag®-VHL
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
-
White, 96-well or 384-well assay plates
-
Luminometer with 450 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Day 1: Seed HEK293 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Day 2: Co-transfect cells with NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating:
-
Day 3: Harvest transfected cells and resuspend in Opti-MEM™. Plate the cells into a white assay plate at the desired density.
-
-
Assay Execution:
-
Add HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C.
-
Optional: Pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-4 hours to prevent degradation of the target protein and stabilize the ternary complex.
-
Add the PROTAC at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 2-4 hours for endpoint assays, or monitor immediately for kinetic assays).
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Immediately read the plate on a luminometer, measuring donor emission (450 nm) and acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
-
Two-Step Co-immunoprecipitation
This protocol is designed to confirm the interaction between three proteins (A, B, and C) in a complex.[][7]
Materials:
-
HEK293T cells
-
Plasmids for expressing tagged proteins (e.g., Flag-Protein A, HA-Protein B)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag affinity beads
-
Flag peptide for elution
-
Anti-HA affinity beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against Flag, HA, and endogenous Protein C
Procedure:
-
Cell Culture and Transfection:
-
Transfect HEK293T cells with plasmids expressing Flag-Protein A and HA-Protein B. Include a negative control with empty vectors.
-
Culture for 48 hours.
-
-
Cell Lysis:
-
Treat cells with the PROTAC or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag affinity beads to pull down Flag-Protein A and its interacting partners.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution:
-
Elute the captured complexes from the beads using a competitive Flag peptide solution.
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with anti-HA affinity beads to pull down HA-Protein B and its interacting partners.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the final captured complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against Flag, HA, and the endogenous Protein C. The presence of all three proteins in the final eluate confirms the formation of the ternary complex.[]
-
Concluding Remarks
The selection of an appropriate method for confirming ternary complex formation in cells depends on various factors, including the specific biological question, available resources, and the desired throughput. NanoBRET offers a high-throughput, quantitative, and real-time approach, making it ideal for screening and characterizing PROTACs.[4] Two-step Co-IP, while lower in throughput, provides direct evidence of a tri-molecular interaction and can be performed with endogenous or tagged proteins. CETSA is a valuable label-free method for confirming target engagement in a native cellular context. BiFC-FRET, although technically demanding, provides unique spatial information about where the ternary complex forms within the cell. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively validate and advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A comprehensive guide to understanding the impact of linker length on the performance of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, orchestrating the degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands is crucial, the length and composition of the linker play a pivotal, and often underappreciated, role in the overall efficacy of the PROTAC.[][3] An optimally designed linker is paramount for the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[4]
This guide provides a comparative analysis of PROTACs with varying linker lengths, summarizing key performance data and presenting detailed experimental methodologies to aid in the rational design and evaluation of these novel therapeutics.
The Balancing Act: How Linker Length Dictates PROTAC Performance
The linker is not merely a passive spacer; its length directly influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An improperly sized linker can lead to suboptimal outcomes:
-
Too short: A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus impeding the formation of a stable ternary complex.[][4]
-
Too long: Conversely, an excessively long linker can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.[][4]
Therefore, identifying the "sweet spot" for linker length is a critical optimization step in the development of potent and selective PROTACs.[4] The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[4]
Comparative Analysis of PROTAC Performance with Varying Linker Lengths
The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins. These examples clearly demonstrate the "Goldilocks" effect of linker length on PROTAC efficacy, where an intermediate length often provides the best degradation activity.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | ERα Binding Affinity (IC50, nM) | Reference |
| PROTAC 1 | 9 | >1000 | <20 | ~50 | [5] |
| PROTAC 2 | 12 | ~100 | ~70 | ~50 | [5] |
| PROTAC 3 (Compound 13) | 16 | ~10 | >90 | ~50 | [][5] |
| PROTAC 4 | 19 | ~500 | ~40 | ~50 | [5] |
| PROTAC 5 | 21 | >1000 | <20 | ~50 | [5] |
-
DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 7 | No degradation | <10 | [6] |
| PROTAC B | 12 | Submicromolar | >80 | [6] |
| PROTAC C | 21 | 3 | 96 | [6] |
| PROTAC D | 29 | 292 | 76 | [6] |
Table 3: p38α-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC X | 12 | >100 | <30 | [4] |
| PROTAC Y | 15-17 | ~25 | >80 | [4] |
| PROTAC Z | 20 | >100 | <40 | [4] |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Impact of linker length on ternary complex.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1]
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western Blot.[7]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8]
-
Treat cells with a range of concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[7]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.[7]
-
Capture the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Biophysical Assays for Ternary Complex Formation and Binding Affinity
Several biophysical techniques can provide valuable insights into the formation and stability of the ternary complex, guiding the optimization of linker design.[4]
1. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during the binding of molecules. It can be used to determine the binding affinity (Kd), stoichiometry, and thermodynamics of binary and ternary complex formation.
-
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein.
-
The heat changes upon each injection are measured to determine the binding parameters.[9]
-
2. Surface Plasmon Resonance (SPR):
-
Principle: Detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. It provides real-time kinetics of binding and dissociation (kon and koff rates).
-
General Protocol:
-
Immobilize the target protein or E3 ligase onto an SPR sensor chip.
-
Flow a solution containing the PROTAC over the chip to measure binary binding.
-
To assess ternary complex formation, inject the PROTAC followed by the third component (either the E3 ligase or the target protein).
-
3. Fluorescence Polarization (FP):
-
Principle: Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a solution-based assay suitable for determining binding affinities.
-
General Protocol:
-
A fluorescently labeled ligand (tracer) that binds to the target protein is used.
-
The PROTAC is added at varying concentrations to compete with the tracer for binding to the target protein.
-
A decrease in fluorescence polarization indicates displacement of the tracer by the PROTAC, from which the binding affinity (IC50) can be calculated.[10]
-
Conclusion
The length of the linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy.[1] The provided data and case studies unequivocally demonstrate that systematic optimization of linker length is essential for developing potent and selective protein degraders.[1] Researchers and drug developers should adopt a methodical approach to linker design, exploring a range of lengths to identify the optimal configuration for their specific target protein and E3 ligase combination.[3] The experimental protocols and workflows detailed in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing thorough experimental validation, the full therapeutic potential of PROTACs can be realized.
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Novel Degraders: A Comparative Guide Focused on an XL388-Based Degrader
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as those based on the potent mTOR inhibitor XL388, represents a promising therapeutic strategy. However, ensuring the specificity of these novel molecules is paramount to minimize off-target effects and maximize therapeutic efficacy. This guide provides a comparative overview of key methodologies for validating the specificity of a hypothetical XL388-based degrader, XL388-C2-NH2-Degrader, which links the XL388 warhead to an E3 ligase ligand via a C2-NH2 linker.
Understanding the Target: The mTOR Signaling Pathway
XL388 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and survival.[1][2][3][4] A degrader built upon XL388 would aim to eliminate the mTOR protein entirely, rather than just inhibiting its kinase activity.
References
A Head-to-Head Battle for Target Validation: CRISPR-Cas9 vs. PROTACs
For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the long and arduous journey of drug discovery. Two powerful technologies, CRISPR-Cas9 and Proteolysis Targeting Chimeras (PROTACs), have emerged as frontrunners in this arena, each offering unique advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate tool for your target validation needs.
At a Glance: Key Differences and Performance Metrics
Both CRISPR-Cas9 and PROTACs aim to elucidate the function of a target protein by ablating its presence or function within a cell. However, they achieve this through fundamentally different mechanisms. CRISPR-Cas9 acts at the genomic level, introducing permanent modifications to the DNA that prevent the transcription and subsequent translation of the target protein. In contrast, PROTACs are small molecules that hijack the cell's own protein degradation machinery to selectively eliminate the target protein at the post-translational level.
This mechanistic divergence leads to key differences in their application and outcomes for target validation, as summarized in the tables below.
| Feature | CRISPR-Cas9 | PROTACs (Proteolysis Targeting Chimeras) |
| Mechanism of Action | Gene editing leading to permanent knockout of the target gene. | Targeted protein degradation via the ubiquitin-proteasome system. |
| Level of Action | DNA (Genomic) | Protein (Post-translational) |
| Effect | Permanent loss of protein expression. | Transient and reversible protein degradation.[1] |
| Speed of Onset | Slower, requires transcription and translation of Cas9 and gRNA, followed by cell division for homozygous knockout. | Rapid, can occur within hours of treatment. |
| Reversibility | Irreversible genetic modification. | Reversible upon withdrawal of the PROTAC molecule.[1] |
| Specificity | High on-target specificity, but potential for off-target DNA cleavage. | High on-target protein selectivity, but potential for off-target protein degradation or "hook effect" at high concentrations. |
| "Druggability" Assessment | Validates the genetic link of a target to a phenotype, but does not directly assess small molecule druggability. | Directly tests the therapeutic hypothesis of targeting a protein with a small molecule. |
| Dosing | Not applicable in the context of in vitro target validation. | Requires careful dose-response studies to determine optimal concentration. |
Quantitative Performance Comparison
To provide a clearer picture of the relative efficacy of these technologies, the following tables present quantitative data for the knockdown or degradation of three commonly studied protein targets: BRD4, EGFR, and STAT3.
Target: BRD4 (Bromodomain-containing protein 4)
| Technology | Cell Line | Efficacy Metric | Value | Reference |
| CRISPR-Cas9 | HEK293T | Knockout Efficiency | Homozygous 2 bp deletion in exon 1 | [2] |
| PROTAC (MZ1) | HeLa | DC50 | < 100 nM | [3] |
| PROTAC (MZ1) | MV4-11 | DC50 | 11.3 nM | [3] |
| PROTAC (MZ1) | HeLa | Dmax | Not specified | [3][4] |
Target: EGFR (Epidermal Growth Factor Receptor)
| Technology | Cell Line | Efficacy Metric | Value | Reference |
| CRISPR-Cas9 | RC21 | Knockout Efficiency | Up to 60% indel frequency | [5][6] |
| PROTAC (Degrader 6) | HCC827 | DC50 | 45.2 nM | [7] |
| PROTAC (Degrader 6) | HCC827 | Dmax | 87% at 96h | [7] |
| PROTAC (MS39) | HCC-827 | DC50 | 5.0 nM | [8] |
| PROTAC (MS39) | H3255 | DC50 | 3.3 nM | [8] |
| PROTAC (MS154) | HCC-827 | DC50 | 11 nM | [8] |
| PROTAC (MS154) | H3255 | DC50 | 25 nM | [8] |
Target: STAT3 (Signal Transducer and Activator of Transcription 3)
| Technology | Cell Line | Efficacy Metric | Value | Reference |
| CRISPR-Cas9 | Mouse Cells | Knockout | Gene disruption | [9] |
| PROTAC (Degrader-2) | Molm-16 | DC50 | 3.54 µM | [10] |
| PROTAC (SD-36) | Leukemia/Lymphoma | Cell Growth Inhibition | Nanomolar concentrations | [11] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in target validation using CRISPR-Cas9 and PROTACs, the following diagrams have been generated using the DOT language.
Caption: CRISPR-Cas9 Target Validation Workflow.
Caption: PROTAC Target Validation Workflow.
Caption: Mechanisms of Action: CRISPR-Cas9 vs. PROTACs.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the general steps for generating a knockout cell line using the CRISPR-Cas9 system.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a constitutive exon of the gene of interest using a validated online tool.[9]
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the gRNA/Cas9-expressing plasmids into the target cell line using an appropriate method (e.g., lipofection, electroporation).
-
If the vector contains a selection marker, apply the corresponding selection agent to enrich for transfected cells.
3. Single-Cell Cloning:
-
Isolate single cells from the transfected population by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand individual clones in separate culture wells.
4. Genotypic Validation:
-
Extract genomic DNA from each clonal population.
-
Amplify the targeted genomic region by PCR.
-
Sequence the PCR products (e.g., by Sanger or next-generation sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
5. Phenotypic Validation:
-
Confirm the absence of the target protein in validated knockout clones by Western blot or other protein detection methods.
-
Perform relevant phenotypic assays to assess the functional consequences of target knockout.
PROTAC-Mediated Protein Degradation Analysis by Western Blot
This protocol describes the quantification of target protein degradation following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from low nanomolar to high micromolar) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration and time point.
-
Plot the percentage of degradation versus PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Assessment of PROTAC-Induced Ternary Complex Formation
Confirming the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex is crucial for validating the mechanism of action. Several biophysical and cellular assays can be employed.
1. Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated target).
-
Lyse the cells and perform immunoprecipitation using an antibody against either the POI or a component of the E3 ligase complex.
-
Analyze the immunoprecipitates by Western blot to detect the presence of all three components of the ternary complex.
2. Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the PROTAC.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot. Ligand binding, including PROTAC-induced complex formation, can increase the thermal stability of the target protein.
3. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on an SPR sensor chip.
-
Inject a solution containing the PROTAC and the POI over the chip.
-
Measure the binding kinetics and affinity of the ternary complex formation in real-time.
Conclusion: Choosing the Right Tool for the Job
Both CRISPR-Cas9 and PROTACs are powerful and valuable tools for target validation, each with its own set of strengths and limitations. The choice between them is not about which is definitively "better," but rather which is more appropriate for the specific scientific question being addressed.
CRISPR-Cas9 is the gold standard for unequivocally establishing the genetic requirement of a target for a particular phenotype. Its permanent and complete knockout of gene function provides a clean and robust system for dissecting biological pathways. However, it does not directly inform on the feasibility of targeting the protein with a small molecule.
PROTACs, on the other hand, offer a more direct path to validating a target in a therapeutically relevant context. By using a small molecule to induce protein degradation, PROTACs can provide early insights into the potential of a small molecule-based therapeutic approach. The reversible nature of PROTACs also allows for more dynamic studies of protein function.
Ultimately, a comprehensive target validation strategy may benefit from the complementary use of both technologies. CRISPR-Cas9 can be used to initially validate the genetic link of a target to a disease, while PROTACs can then be employed to assess the pharmacological tractability of the target and provide a stronger rationale for initiating a drug discovery program. As both technologies continue to evolve, their synergistic application will undoubtedly accelerate the translation of novel biological insights into effective therapies.
References
- 1. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Knockout Cell Line-293T (CSC-RT0467) - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Hypothetical XL388-C2-NH2-Based mTOR Degrader Against Known Degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of mTOR Degraders
In the rapidly evolving field of targeted protein degradation, the development of novel degraders with superior potency and selectivity is a primary objective. XL388-C2-NH2, an intermediate in the synthesis of Rapamycin analogs, presents a scaffold for the potential development of a novel degrader targeting the mechanistic target of rapamycin (mTOR). This guide provides a comparative benchmark of a hypothetical mTOR degrader derived from this compound against publicly documented mTOR degraders. The analysis is based on key performance indicators and established experimental protocols to aid researchers in evaluating the potential of new therapeutic agents.
Performance Benchmark: A Comparative Analysis
The efficacy of a protein degrader is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of known mTOR degraders based on available data. This provides a framework for contextualizing the performance of a novel degrader.
| Degrader | Target(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| Hypothetical this compound Degrader | mTOR | Varies | TBD | TBD | TBD | N/A |
| GP262 | PI3K/mTOR | VH032 (VHL) | 45.4 nM | 74.9% | MDA-MB-231 | [1] |
| PD-M6 | mTOR | Pomalidomide (CRBN) | 4.8 µM | Not Reported | HeLa, MCF-7, HepG2 | |
| Compound P1 | mTOR | Pomalidomide (CRBN) | Not Reported | Time-dependent degradation observed | MCF-7 | [2] |
TBD: To be determined through experimental validation.
Visualizing the mTOR Signaling Pathway and Degrader Mechanism
To understand the context of mTOR degradation, it is crucial to visualize the signaling pathway and the general mechanism of action for a PROTAC (Proteolysis Targeting Chimera), a common class of degraders.
References
Safety Operating Guide
Navigating the Disposal of XL388-C2-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. The disposal of XL388-C2-NH2, a research compound, requires a structured approach to minimize environmental impact and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for handling and disposing of novel chemical entities of a similar nature should be strictly followed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Prioritizing Safety: Essential Handling and Storage Protocols
Before proceeding with disposal, it is imperative to handle this compound with the appropriate safety measures. Given the absence of specific hazard information, a conservative approach assuming high potency and potential hazards is recommended.
Personal Protective Equipment (PPE): A comprehensive assessment of potential exposure should be conducted. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. It is advisable to double-glove. |
| Body Protection | A fully buttoned lab coat. For larger quantities or potential for splashing, a chemically resistant apron or suit is recommended. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the powder form or creating solutions. Work should be conducted in a fume hood. |
Storage: Based on available product information, this compound should be stored at -20°C for long-term stability. The container should be tightly sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.
Step-by-Step Disposal Procedures for this compound
The disposal of any chemical waste, including this compound, is governed by institutional, local, and national regulations. The following workflow provides a general yet crucial framework for its proper disposal.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Waste Handling
1. Consultation with Environmental Health & Safety (EHS):
-
Objective: To ensure compliance with all institutional and regulatory requirements.
-
Procedure:
-
Contact your institution's EHS department prior to beginning any experiment that will generate this compound waste.
-
Provide them with all available information on the compound, even if an SDS is not available. This includes the chemical name, structure, and any known or suspected hazards.
-
Follow their specific guidance for waste stream determination, containerization, and labeling.
-
2. Waste Characterization and Segregation:
-
Objective: To correctly categorize and separate different types of waste to ensure safe and compliant disposal.
-
Methodology:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated solid chemical waste container. Do not mix with other solid wastes unless approved by EHS.
-
Contaminated Solvents: Solutions containing this compound should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).
-
Aqueous Waste: Aqueous solutions containing low concentrations of this compound should be collected in a designated aqueous waste container. The pH should be neutralized if necessary and if it does not create additional hazards.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated solid waste container. Sharps (needles, scalpels) must be disposed of in a puncture-proof sharps container.
-
3. Waste Containment and Labeling:
-
Objective: To safely store and clearly identify chemical waste.
-
Procedure:
-
Select waste containers that are compatible with the chemical nature of the waste. For instance, do not store corrosive materials in metal containers.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Attach a completed hazardous waste label to each container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity.
-
The date the waste was first added.
-
Any known hazard characteristics. If unknown, it is prudent to label it with "Caution: Research Chemical - Handle with Care."
-
-
4. Final Disposal:
-
Objective: To have the chemical waste safely removed and disposed of by a certified professional.
-
Procedure:
-
Store the labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Once the containers are full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's designated hazardous waste disposal vendor.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and responsible chemical handling is paramount in the scientific research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
